Febuxostat sec-butoxy acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-(4-butan-2-yloxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-4-9(2)21-13-6-5-11(7-12(13)8-17)15-18-10(3)14(22-15)16(19)20/h5-7,9H,4H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNODDVYKUBOBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of Febuxostat sec-Butoxy Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat sec-butoxy acid, also identified as Febuxostat Related Compound D, is a known process-related impurity generated during the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the management of hyperuricemia and gout. The presence and control of such impurities are critical aspects of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known chemical properties, analytical methodologies for its detection, and a plausible synthetic pathway for this specific impurity.
Chemical and Physical Properties
This compound is structurally similar to the active pharmaceutical ingredient (API), differing in the alkoxy side chain. While extensive experimental data for this specific impurity is not widely published, the following table summarizes its key chemical identifiers and known properties based on available data from chemical suppliers and analytical literature.
| Property | Value | Source |
| IUPAC Name | 2-(4-(sec-Butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic Acid | [1] |
| Synonyms | Febuxostat 2-Butyl Isomer, Febuxostat Related Compound D, Febuxostat sec-Butyl Ether Acid Impurity | [1][2] |
| CAS Number | 1335202-59-9 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₆N₂O₃S | [1][2][3][4] |
| Molecular Weight | 316.37 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Purity | >95% (by HPLC) | [2] |
| Storage | 2-8°C for long-term storage | [2] |
Synthesis and Formation
This compound is not a metabolite of Febuxostat but rather a process-related impurity. Its formation is likely due to the presence of sec-butanol as a residual solvent or the use of sec-butyl halides in the alkylation step during the synthesis of the Febuxostat API. The general synthetic route for Febuxostat involves the alkylation of a phenolic precursor. If sec-butyl bromide or a similar reagent is present as an impurity or used inadvertently, it can react to form the sec-butoxy analog instead of the desired isobutoxy compound.
A plausible synthetic pathway for the formation of this impurity is illustrated below. This pathway is inferred from the known synthesis of Febuxostat and its other impurities.
Caption: Plausible synthetic pathway for the formation of this compound impurity.
Analytical Methodologies
The primary analytical technique for the detection and quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV detection. Several studies have reported the development and validation of stability-indicating RP-HPLC methods for Febuxostat and its related substances, including the sec-butoxy isomer.[5]
Experimental Protocol: RP-HPLC Method for Impurity Profiling
While specific method parameters can vary, a general protocol for the separation of Febuxostat and its impurities is outlined below. This protocol is a composite based on typical methods described in the literature.[5]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Kromosil C18 (or equivalent), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., a mixture of methanol and acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection Wavelength: 315 nm.
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Standard Solution: A known concentration of this compound reference standard is prepared in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Sample Solution: The Febuxostat drug substance or product is dissolved in the diluent to a specified concentration.
4. Analysis:
-
The standard and sample solutions are injected into the HPLC system.
-
The retention times and peak areas of Febuxostat and its impurities are recorded.
-
Quantification of the sec-butoxy acid impurity is performed by comparing its peak area in the sample chromatogram to the peak area of the reference standard.
The following diagram illustrates a typical workflow for the analytical characterization of this impurity.
References
- 1. veeprho.com [veeprho.com]
- 2. kmpharma.in [kmpharma.in]
- 3. [Febuxostat Related Compound D (25 mg) (2-[4-(sec-Butoxy)-3-cyanophenyl]-4-methylthiazole-5-carboxylic acid)] - CAS [1335202-59-9] [store.usp.org]
- 4. This compound(L) [artisbiotech.com]
- 5. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
In-Depth Technical Guide: Febuxostat Sec-Butoxy Acid (CAS No. 1335202-59-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat sec-butoxy acid, with the Chemical Abstracts Service (CAS) number 1335202-59-9, is recognized as a process-related impurity in the synthesis of Febuxostat.[1] Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, widely prescribed for the management of hyperuricemia in patients with gout.[2] As with any active pharmaceutical ingredient (API), the identification, characterization, and control of impurities are critical for ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, analytical characterization, and its relevance in the context of Febuxostat drug development.
Chemical and Physical Properties
This compound, also known by its IUPAC name 2-(4-(sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid, is a structural isomer of Febuxostat, differing in the alkoxy substituent on the phenyl ring.[3] The presence of a sec-butoxy group instead of the isobutoxy group in Febuxostat can arise from impurities in starting materials or side reactions during the manufacturing process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1335202-59-9 | [3] |
| Molecular Formula | C₁₆H₁₆N₂O₃S | |
| Molecular Weight | 316.37 g/mol | |
| IUPAC Name | 2-(4-(sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid | [3] |
| Appearance | Solid | - |
| Purity | Typically >95% as a reference standard | |
| Storage Temperature | 2-8°C, sealed in a dry environment | - |
Synthesis and Experimental Protocol
The synthesis of this compound is not typically performed as a primary objective but rather as a part of impurity profiling and reference standard preparation. The synthetic route generally mirrors that of Febuxostat, often involving a Hantzsch thiazole synthesis followed by hydrolysis of an ester intermediate.
Synthetic Workflow
The overall synthetic process can be visualized as a two-step procedure starting from the corresponding ethyl ester precursor.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on analogous syntheses of Febuxostat and its impurities.
Step 1: Synthesis of Ethyl 2-(4-(sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyano-4-(sec-butoxy)thiobenzamide in a suitable solvent such as ethanol.
-
Addition of Reagent: To the stirred solution, add a molar equivalent of ethyl 2-chloroacetoacetate.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then collected by filtration, washed with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials, and dried under vacuum.
-
Purification: The crude ester can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure ethyl ester intermediate.
Step 2: Hydrolysis to this compound [4]
-
Reaction Setup: Suspend the synthesized ethyl 2-(4-(sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylate in a mixture of ethanol and water in a round-bottom flask.
-
Addition of Base: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the suspension.
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 50-70°C) until the hydrolysis is complete, as indicated by TLC or HPLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The acidic product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization.
Analytical Characterization and Experimental Protocol
The primary analytical technique for the identification and quantification of this compound as an impurity in Febuxostat is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Analytical Workflow
The general workflow for the analysis of Febuxostat impurities involves sample preparation, chromatographic separation, and data analysis.
Caption: Workflow for Febuxostat impurity analysis.
Experimental Protocol: RP-HPLC Method for Febuxostat Impurity Profiling
This protocol is a representative method based on published literature for the analysis of Febuxostat and its related substances.[5]
Chromatographic Conditions:
-
Column: Kromosil C18 (or equivalent), 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.[5]
-
Mobile Phase B: Acetonitrile and Methanol in a specific ratio.[5]
-
Gradient Program: A gradient program is typically used to ensure the separation of all impurities. The specific gradient will depend on the impurity profile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection Wavelength: UV detection at a wavelength where both Febuxostat and its impurities have significant absorbance (e.g., 315 nm).
-
Injection Volume: 20 µL.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B). Further dilute to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Febuxostat API or a crushed tablet powder in the diluent to achieve a target concentration.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
System Suitability:
Before sample analysis, inject a standard solution multiple times to ensure the chromatographic system is performing adequately. Key parameters to assess include:
-
Tailing factor: Should be less than 2.0 for the main peak.
-
Theoretical plates: Should be greater than 2000 for the main peak.
-
Relative standard deviation (RSD) of peak areas: Should be less than 2.0% for replicate injections.
Data Analysis:
The identification of the this compound peak in the sample chromatogram is based on its retention time relative to the reference standard. Quantification is typically performed using an external standard method, where the peak area of the impurity in the sample is compared to the peak area of the reference standard of a known concentration.
Table 2: Representative RP-HPLC Method Validation Parameters
| Parameter | Typical Range/Value | Reference(s) |
| Linearity Range | 0.15 - 1.125 µg/mL | [5] |
| Correlation Coefficient (r²) | > 0.999 | [5] |
| Limit of Detection (LOD) | Dependent on instrumentation and method | [5] |
| Limit of Quantification (LOQ) | Dependent on instrumentation and method | [5] |
| Accuracy (% Recovery) | Typically within 98-102% | [5] |
| Precision (% RSD) | < 2% | [6] |
Biological Context and Significance
Currently, there is a lack of specific pharmacological or toxicological data for this compound in the public domain. Its primary significance lies in its classification as a process-related impurity in the manufacturing of Febuxostat. The presence of impurities, even in small amounts, can potentially impact the safety and efficacy of a drug product. Therefore, regulatory agencies require stringent control over the levels of such impurities.
The mechanism of action of the parent drug, Febuxostat, is well-established. It inhibits xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By blocking this enzyme, Febuxostat reduces the production of uric acid in the body.
Caption: Febuxostat's mechanism and impurity context.
While the biological activity of this compound is uncharacterized, its structural similarity to Febuxostat suggests the potential, however unlikely, for interaction with xanthine oxidase or other biological targets. The primary concern for drug developers is to ensure its levels are kept below the qualification thresholds established by regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Conclusion
This compound is a critical process-related impurity in the synthesis of Febuxostat. A thorough understanding of its synthesis and analytical characterization is essential for the quality control of the final API. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry. While direct biological data for this specific impurity is scarce, its control is paramount to ensuring the safety and consistency of Febuxostat therapy. Further research into the potential pharmacological and toxicological effects of this and other Febuxostat-related impurities would be beneficial for a more comprehensive risk assessment.
References
- 1. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 6. sphinxsai.com [sphinxsai.com]
An In-depth Technical Guide to the Identification of Febuxostat 2-Butyl Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and characterization of the Febuxostat 2-butyl isomer, a known process-related impurity in the synthesis of the active pharmaceutical ingredient (API), Febuxostat. This document outlines the analytical techniques and methodologies required for the detection, isolation, and structural elucidation of this specific isomer, which is also referred to as Febuxostat sec-Butyl Ether Acid Impurity. The information presented herein is intended to support research, development, and quality control activities related to Febuxostat.
Introduction to Febuxostat and its Isomeric Impurities
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, widely prescribed for the management of hyperuricemia in patients with gout.[1] The chemical name for Febuxostat is 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. During its synthesis, various related substances and impurities can be formed, including positional isomers. The 2-butyl isomer, chemically named 2-(4-(sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid, is a significant process-related impurity that requires careful monitoring and control to ensure the quality, safety, and efficacy of the final drug product.
The structural difference between Febuxostat and its 2-butyl isomer lies in the nature of the butoxy side chain attached to the phenyl ring. Febuxostat contains an isobutoxy group, while the isomer possesses a sec-butoxy group. This subtle structural variation can potentially impact the pharmacological and toxicological profile of the drug substance.
Physicochemical Properties
A summary of the key physicochemical properties of the Febuxostat 2-butyl isomer is presented in Table 1.
Table 1: Physicochemical Properties of Febuxostat 2-Butyl Isomer
| Property | Value | Reference |
| Chemical Name | 2-(4-(sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid | [2] |
| Synonyms | Febuxostat sec-Butyl Ether Acid Impurity | [3] |
| CAS Number | 1335202-59-9 | [2][3] |
| Molecular Formula | C₁₆H₁₆N₂O₃S | [2] |
| Molecular Weight | 316.37 g/mol | [2] |
| Appearance | White to off-white solid | [4] |
Synthesis and Formation
The Febuxostat 2-butyl isomer is typically formed as a process-related impurity during the synthesis of Febuxostat. Its formation is primarily attributed to the presence of 2-bromobutane as an impurity in the starting material, isobutyl bromide, which is used to introduce the isobutoxy side chain. The synthesis generally proceeds via a nucleophilic substitution reaction where the hydroxyl group of a key intermediate is alkylated.
General Synthetic Pathway
The formation of the Febuxostat 2-butyl isomer can be understood through the general synthetic pathway for Febuxostat. A crucial step involves the alkylation of a phenolic intermediate with an alkyl halide. If the isobutyl bromide reagent is contaminated with its isomer, 2-bromobutane, the corresponding sec-butoxy impurity will be formed alongside the desired isobutoxy product.
Caption: Synthetic pathway leading to the formation of Febuxostat and its 2-butyl isomer.
Analytical Identification and Characterization
The identification and characterization of the Febuxostat 2-butyl isomer rely on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary technique for the separation and quantification of Febuxostat and its related substances, including the 2-butyl isomer. A well-developed HPLC method can effectively resolve the isomeric impurities from the main compound.
Table 2: Representative RP-HPLC Method Parameters
| Parameter | Description |
| Column | Kromosil C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Orthophosphoric acid in water |
| Mobile Phase B | Acetonitrile:Methanol (e.g., 80:20 v/v) |
| Gradient | A gradient elution is typically employed for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV at 315 nm |
| Injection Volume | 10 µL |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of impurities. High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, confirming the elemental composition. Tandem mass spectrometry (MS/MS) helps in structural elucidation by providing fragmentation patterns.
Table 3: Expected Mass Spectrometry Data
| Technique | Expected Result |
| HRMS (ESI+) | [M+H]⁺ ion at m/z 317.0958 (calculated for C₁₆H₁₇N₂O₃S⁺) |
| MS/MS Fragmentation | Characteristic fragmentation pattern showing losses of the sec-butoxy group, carboxylic acid group, and other fragments of the thiazole ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules, including the differentiation of isomers. Both ¹H NMR and ¹³C NMR are essential for the unambiguous identification of the Febuxostat 2-butyl isomer. The key differentiating signals will be those of the sec-butoxy group.
Table 4: Expected ¹H NMR and ¹³C NMR Chemical Shifts for the sec-Butoxy Group
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | ||
| -O-CH (CH₃)CH₂CH₃ | ~ 4.5 - 4.8 | sextet |
| -OCH(CH₃)CH₂ CH₃ | ~ 1.6 - 1.8 | multiplet |
| -OCH(CH₃ )CH₂CH₃ | ~ 1.2 - 1.4 | doublet |
| -OCH(CH₃)CH₂CH₃ | ~ 0.9 - 1.1 | triplet |
| ¹³C NMR | ||
| -O-C H(CH₃)CH₂CH₃ | ~ 75 - 80 | |
| -OCH(CH₃)C H₂CH₃ | ~ 28 - 32 | |
| -OCH(C H₃)CH₂CH₃ | ~ 18 - 22 | |
| -OCH(CH₃)CH₂C H₃ | ~ 9 - 13 |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of the Febuxostat 2-butyl isomer is expected to be very similar to that of Febuxostat, with characteristic absorptions for the carboxylic acid, nitrile, and aromatic functionalities.
Table 5: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500-3300 (broad) |
| C=O stretch (carboxylic acid) | 1680-1710 |
| C≡N stretch (nitrile) | 2220-2240 |
| C=C and C=N stretches (aromatic and thiazole rings) | 1450-1600 |
| C-O stretch (ether) | 1200-1250 |
Experimental Protocols
Protocol for Synthesis of Febuxostat 2-Butyl Isomer (Reference Standard)
This protocol describes a general method for the synthesis of the Febuxostat 2-butyl isomer, which can be used for the preparation of a reference standard for analytical purposes.
-
Alkylation: To a solution of ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in a suitable solvent (e.g., N,N-dimethylformamide), add potassium carbonate as a base. To this suspension, add 2-bromobutane.
-
Reaction: Heat the reaction mixture at an appropriate temperature (e.g., 80-90 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester of the 2-butyl isomer.
-
Purification (Ester): Purify the crude ester by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or HPLC).
-
Isolation: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum to obtain the Febuxostat 2-butyl isomer.
-
Purification (Final Product): Recrystallize the final product from a suitable solvent system to obtain a high-purity reference standard.
Caption: Experimental workflow for the synthesis of the Febuxostat 2-butyl isomer.
Protocol for RP-HPLC Analysis
This protocol provides a general procedure for the analysis of the Febuxostat 2-butyl isomer in a drug substance sample.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of orthophosphoric acid in HPLC-grade water. Filter and degas.
-
Mobile Phase B: Prepare a mixture of HPLC-grade acetonitrile and methanol in the desired ratio (e.g., 80:20 v/v). Filter and degas.
-
-
Preparation of Standard Solution: Accurately weigh and dissolve an appropriate amount of the Febuxostat 2-butyl isomer reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
Preparation of Sample Solution: Accurately weigh and dissolve the Febuxostat drug substance sample in the diluent to obtain a specific concentration.
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters specified in Table 2.
-
Equilibrate the column with the initial mobile phase composition for a sufficient time.
-
-
Analysis:
-
Inject the diluent (as a blank), followed by the standard solution and the sample solution.
-
Record the chromatograms and integrate the peaks.
-
-
Identification and Quantification:
-
Identify the peak corresponding to the Febuxostat 2-butyl isomer in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the impurity by comparing the peak area in the sample chromatogram with the peak area of the standard solution (using an external standard method).
-
Conclusion
The identification and control of the Febuxostat 2-butyl isomer are critical for ensuring the quality and safety of Febuxostat drug products. This technical guide has provided a comprehensive overview of the synthesis, analytical identification, and characterization of this process-related impurity. The methodologies described, including RP-HPLC, mass spectrometry, and NMR spectroscopy, along with the provided experimental protocols, serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of Febuxostat. The implementation of robust analytical methods is essential for the routine monitoring and control of this and other impurities in the manufacturing of Febuxostat.
References
- 1. 2-(4-(SEC-BUTOXY)-3-CYANOPHENYL)-4-METHYLTHIAZOLE-5-CARBOXYLIC ACID | 1335202-59-9 [sigmaaldrich.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. 2-(4-(sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid | 1335202-59-9 [chemicalbook.com]
- 4. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
The Critical Role of Febuxostat Sec-Butoxy Acid in Drug Impurity Profiling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The purity of an active pharmaceutical ingredient (API) is a critical determinant of its safety and efficacy. In the manufacturing of Febuxostat, a potent xanthine oxidase inhibitor for the treatment of hyperuricemia and gout, rigorous control of impurities is paramount. This technical guide provides an in-depth examination of Febuxostat sec-butoxy acid, a significant process-related impurity. We will explore its origin, analytical detection methodologies, and its importance in the overall impurity profile of Febuxostat. This document is intended to serve as a comprehensive resource for professionals involved in the research, development, and quality control of Febuxostat.
Introduction to Febuxostat and the Imperative of Impurity Profiling
Febuxostat, with the chemical name 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, is a non-purine selective inhibitor of xanthine oxidase.[1][2] By blocking the catalytic site of this enzyme, Febuxostat effectively reduces the production of uric acid in the body, making it a cornerstone in the management of gout.[3]
The synthesis of a complex organic molecule like Febuxostat is a multi-step process that can inadvertently lead to the formation of impurities. These impurities can arise from starting materials, intermediates, reagents, or side reactions. According to the International Council for Harmonisation (ICH) guidelines, all impurities present in an API at a level of 0.10% or more should be identified and characterized.[4] The presence of impurities can potentially impact the safety, efficacy, and stability of the final drug product. Therefore, a thorough understanding and control of the impurity profile are essential for regulatory approval and patient safety.
This compound: A Key Process-Related Impurity
This compound, chemically known as 2-(4-(sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid, is a known process-related impurity of Febuxostat.[5][6] It is an isomer of Febuxostat, differing in the structure of the butoxy side chain (sec-butoxy instead of isobutoxy).
Chemical Structure
Despite having the same molecular formula and weight, the structural difference can lead to distinct pharmacological and toxicological properties, necessitating its stringent control.
Formation Pathway
The formation of this compound is typically linked to the raw materials used in the synthesis of Febuxostat. The isobutoxy side chain in Febuxostat is introduced via the alkylation of a phenolic precursor with an isobutyl halide. If the isobutyl halide reagent contains sec-butyl halide as an impurity, or if sec-butanol is present as a solvent or impurity, the corresponding sec-butoxy analog can be formed.
Caption: Formation pathway of this compound impurity.
Analytical Methodologies for Impurity Profiling
The accurate detection and quantification of this compound require robust and sensitive analytical methods. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for this purpose.
Experimental Protocol: RP-HPLC Method
The following protocol is a composite representation based on several published methods for the analysis of Febuxostat and its related substances.[4][6][8]
Objective: To separate and quantify this compound from Febuxostat and other related impurities in a drug substance or formulation.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Kromosil C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[4]
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.[4]
-
Mobile Phase B: A mixture of methanol and acetonitrile.[4]
-
Gradient Program: A gradient elution is typically used to achieve optimal separation. The specific gradient program should be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection Wavelength: 315 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Diluent: A mixture of acetonitrile and water is commonly used.
-
Standard Solution: Prepare a standard solution of Febuxostat and a reference standard of this compound in the diluent.
-
Sample Solution: Accurately weigh and dissolve the Febuxostat drug substance or a powdered sample of the drug product in the diluent to achieve a known concentration.
4. System Suitability:
-
Inject the standard solution multiple times to ensure the system is operating correctly.
-
System suitability parameters such as theoretical plates, tailing factor, and resolution between Febuxostat and the sec-butoxy acid impurity should be monitored and meet predefined criteria.
5. Analysis:
-
Inject the blank (diluent), standard solution, and sample solution into the chromatograph.
-
Record the chromatograms and identify the peaks based on their retention times relative to the standards.
6. Quantification:
-
Calculate the amount of this compound in the sample by comparing its peak area to the peak area of the corresponding reference standard.
Method Validation
The analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data and Acceptance Criteria
While specific batch-to-batch quantitative data for this compound is often proprietary, the validation of analytical methods provides crucial quantitative information regarding the ability to control this impurity. The following table summarizes typical validation parameters for the quantification of Febuxostat-related substances, demonstrating the sensitivity of the analytical methods.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.15 - 1.125 µg/mL | [8] |
| Correlation Coefficient (r²) | > 0.999 | [8] |
| Limit of Detection (LOD) | < 0.1 µg/mL | [9] |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | [9] |
The acceptance criteria for individual and total impurities in Febuxostat are governed by regulatory bodies and are typically aligned with ICH guidelines. For a known identified impurity like this compound, the limit is often set at not more than 0.15%.
Visualization of the Impurity Analysis Workflow
The logical flow of analyzing for this compound can be visualized as follows:
Caption: Workflow for the analysis of Febuxostat impurities.
Conclusion
The diligent profiling and control of impurities are fundamental to ensuring the quality and safety of Febuxostat. This compound, as a process-related isomeric impurity, requires particular attention. Its potential to arise from raw material impurities underscores the importance of stringent quality control throughout the manufacturing process. The use of validated, high-sensitivity analytical methods like RP-HPLC is crucial for its accurate quantification. This technical guide has provided a comprehensive overview of the role of this compound in drug impurity profiling, offering valuable insights and methodologies for professionals in the pharmaceutical industry. A thorough understanding of the formation and control of such impurities is not just a regulatory requirement but a commitment to patient well-being.
References
- 1. ijrpc.com [ijrpc.com]
- 2. This compound(L) [artisbiotech.com]
- 3. veeprho.com [veeprho.com]
- 4. Study of impurity carryover and impurity profile in Febuxostat drug substance by LC-MS/MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide on the Toxicological Data of Febuxostat sec-Butoxy Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves to summarize the publicly available toxicological data for Febuxostat sec-butoxy acid. Extensive searches for specific toxicological studies on this particular chemical entity have revealed a significant lack of available data. The information presented herein is based on findings for closely related compounds and the parent drug, Febuxostat. All information should be interpreted with the understanding that it is not a direct toxicological assessment of this compound.
Executive Summary
This compound is an impurity of the active pharmaceutical ingredient Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used in the management of hyperuricemia in patients with gout. A thorough review of publicly accessible toxicological databases and scientific literature reveals a notable absence of specific studies on the toxicity of this compound. A Material Safety Data Sheet (MSDS) for a related impurity, "Febuxostat Impurity 19" (Ethyl 2-(4-(sec-butoxy)-3- cyanophenyl)-4- methylthiazole-5- carboxylate), explicitly states that no data is available for key toxicological endpoints. While toxicological data for the parent drug, Febuxostat, is extensive, this information is not directly applicable to its impurities, which may possess unique toxicological profiles. This guide summarizes the available information and highlights the critical data gap regarding the safety of this compound.
Toxicological Data for a Related Febuxostat Impurity
A review of the Material Safety Data Sheet for "Febuxostat Impurity 19," a structurally similar compound, indicates a complete lack of toxicological data. The absence of information for this related molecule suggests that dedicated toxicological testing of individual impurities of Febuxostat may not be widely published.
Table 1: Summary of Available Toxicological Data for Febuxostat Impurity 19
| Toxicological Endpoint | Result |
| Acute Toxicity | |
| Oral LD50 | No data available[1] |
| Inhalation | No data available[1] |
| Dermal | No data available[1] |
| Skin Corrosion/Irritation | No data available[1] |
| Serious Eye Damage/Irritation | No data available[1] |
| Respiratory or Skin Sensitization | No data available[1] |
| Germ Cell Mutagenicity | No data available[1] |
| Carcinogenicity | No data available[1] |
| Reproductive Toxicity | No data available[1] |
| Specific Target Organ Toxicity (Single Exposure) | No data available[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available[1] |
| Aspiration Hazard | Based on available data, the classification criteria are not met[1] |
Toxicological Profile of Febuxostat (Parent Compound)
While not directly indicative of the toxicity of its sec-butoxy acid impurity, understanding the toxicological profile of Febuxostat provides context. The primary concerns with Febuxostat are related to cardiovascular events and hepatotoxicity.
Cardiovascular Safety
In 2019, the U.S. Food and Drug Administration (FDA) added a black box warning to the prescribing information for Febuxostat.[2] This was based on the results of a post-market clinical study (the CARES trial) which found an increased risk of cardiovascular-related deaths in patients with gout and known cardiovascular disease treated with Febuxostat compared to those treated with allopurinol.[2] As a result, the FDA has limited the use of Febuxostat to a second-line therapy for patients who have an inadequate response or intolerance to allopurinol and advises against its use in patients with cardiovascular diseases.[2]
Hepatotoxicity
Liver function abnormalities have been reported in patients treated with Febuxostat.[3] Clinical studies have shown elevations in liver transaminases.[3] Therefore, it is recommended that liver function tests be performed at baseline and periodically during treatment.[3]
Experimental Protocols
Due to the absence of specific toxicological studies for this compound, no experimental protocols can be detailed.
Visualizations
Given the lack of specific experimental data for this compound, a generalized workflow for toxicological assessment is presented below. This diagram illustrates the typical stages of evaluating the safety of a new chemical entity.
Caption: A generalized workflow for the toxicological assessment of a chemical substance.
Conclusion and Future Directions
The current body of scientific literature and publicly available safety data sheets lack specific toxicological information for this compound. This represents a significant data gap in the safety profile of Febuxostat and its related impurities. While the toxicological profile of the parent compound, Febuxostat, provides some context, it is imperative that the toxicities of its impurities are independently evaluated. Future research should prioritize conducting a comprehensive toxicological assessment of this compound, including studies on acute toxicity, genotoxicity, and repeated dose toxicity, to ensure a complete understanding of its safety profile and to inform risk assessments for the final drug product.
References
In-Silico Prediction of Febuxostat Sec-Butoxy Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febuxostat, a non-purine selective inhibitor of xanthine oxidase, is a primary therapeutic agent for hyperuricemia and gout. Its metabolism is a critical determinant of its efficacy and safety profile. This technical guide provides an in-depth exploration of the in-silico prediction of the metabolism of Febuxostat's sec-butoxy acid metabolites. Febuxostat undergoes extensive hepatic metabolism, primarily through oxidation by Cytochrome P450 (CYP) enzymes and conjugation by UDP-glucuronosyltransferases (UGT). The initial oxidative metabolism of the isobutyl side chain leads to the formation of pharmacologically active hydroxylated metabolites, which can be broadly termed sec-butoxy acid metabolites. Understanding the metabolic fate of these metabolites is crucial for predicting drug-drug interactions and inter-individual variability in patient response. This guide details the enzymatic pathways involved, presents methodologies for in-vitro characterization, and outlines a framework for in-silico prediction of this metabolic pathway.
Introduction to Febuxostat Metabolism
Febuxostat is primarily metabolized in the liver. The two main metabolic pathways are:
-
Oxidation: Mediated by Cytochrome P450 (CYP) enzymes, this pathway is responsible for the formation of the active sec-butoxy acid metabolites.
-
Glucuronidation: This is the major metabolic pathway for the parent drug and its oxidative metabolites, facilitated by UDP-glucuronosyltransferase (UGT) enzymes.[1][2]
The oxidative metabolism of Febuxostat's isobutyl side chain results in the formation of several key metabolites, primarily the hydroxylated forms designated as 67M-1 and 67M-2, and a further oxidized dicarboxylic acid metabolite, 67M-4.[2] These initial hydroxylated metabolites are the focus of this guide's discussion on sec-butoxy acid metabolism.
The primary CYP enzymes involved in the oxidation of Febuxostat are CYP1A2, CYP2C8, and CYP2C9.[1][3] The subsequent glucuronidation of both the parent drug and its oxidative metabolites is carried out by UGT1A1, UGT1A3, UGT1A9, and UGT2B7.[1][3]
Quantitative Data on Febuxostat Metabolism
| Parameter | Description | Significance in In-Silico Prediction |
| Michaelis-Menten Constant (Km) | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the enzyme's affinity for the substrate. | A lower Km value suggests a higher affinity of the CYP enzyme for Febuxostat, indicating that this pathway is more likely to be significant at lower drug concentrations. This is a critical input for physiologically based pharmacokinetic (PBPK) models. |
| Maximum Velocity (Vmax) | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. | Vmax reflects the catalytic efficiency of the enzyme. This parameter, along with enzyme abundance data, is used in in-silico models to predict the overall rate of metabolite formation. |
| Intrinsic Clearance (CLint) | The ratio of Vmax to Km (Vmax/Km). It represents the theoretical maximum rate of metabolism at low substrate concentrations. | CLint is a fundamental parameter used in PBPK modeling to predict hepatic clearance and potential drug-drug interactions. |
| Relative Contribution (%) | The percentage of the total metabolism of the parent drug that is accounted for by a specific enzyme or pathway. | This data helps to identify the primary metabolic pathways and the key enzymes responsible for the drug's elimination, which is crucial for predicting the impact of enzyme inhibitors or inducers. |
Experimental Protocols for Metabolite Identification and Characterization
The in-silico prediction of metabolism is heavily reliant on accurate experimental data for model building and validation. The following are detailed methodologies for key experiments used to characterize the metabolism of Febuxostat's sec-butoxy acid metabolites.
In-Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol outlines a general procedure for identifying and quantifying the formation of Febuxostat's sec-butoxy acid metabolites in a complex in-vitro system that contains a wide range of drug-metabolizing enzymes.
Materials:
-
Febuxostat
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine HLMs (e.g., 0.5 mg/mL final protein concentration) and phosphate buffer.
-
Substrate Addition: Add Febuxostat to the mixture to achieve the desired final concentration (e.g., a range of concentrations to determine enzyme kinetics).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Internal Standard Addition: Add a known concentration of the internal standard.
-
Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.
-
Metabolite Identification and Quantification: Analyze the data to identify potential metabolites by comparing the mass spectra of the samples with and without the parent drug and by examining the fragmentation patterns. Quantify the formation of the sec-butoxy acid metabolites using a standard curve.
Metabolism using Recombinant CYP Enzymes
This protocol allows for the determination of the specific contribution of individual CYP enzymes to the formation of Febuxostat's sec-butoxy acid metabolites.
Materials:
-
Febuxostat
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C8, CYP2C9) co-expressed with cytochrome P450 reductase
-
NADPH
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Incubation Setup: In separate microcentrifuge tubes for each CYP isoform, combine the recombinant enzyme (e.g., 10-50 pmol/mL final concentration) and phosphate buffer.
-
Substrate Addition: Add Febuxostat to each tube over a range of concentrations to determine Km and Vmax.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reactions by adding NADPH.
-
Incubation: Incubate the reaction mixtures at 37°C for a time period determined to be in the linear range of formation for the metabolites.
-
Reaction Termination: Stop the reactions with ice-cold acetonitrile.
-
Internal Standard Addition: Add the internal standard.
-
Sample Processing: Centrifuge the samples to pellet any precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the formation of the sec-butoxy acid metabolites.
-
Data Analysis: Calculate the rate of metabolite formation for each CYP isoform and determine the enzyme kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
In-Silico Prediction of Metabolism
In-silico models are powerful tools for predicting the metabolic fate of drug candidates early in the development process. These models can predict the site of metabolism (SOM) and the specific enzymes involved.
Site of Metabolism (SOM) Prediction for CYP-Mediated Oxidation
A variety of in-silico tools can be used to predict the most likely sites on the Febuxostat molecule to be oxidized by CYP enzymes. These tools often employ one or a combination of the following approaches:
-
Ligand-Based Approaches: These methods use information from a database of known CYP substrates to build predictive models. They often rely on 2D or 3D molecular descriptors and machine learning algorithms to identify structural motifs and physicochemical properties that are associated with metabolic susceptibility.
-
Structure-Based Approaches: These methods utilize the 3D structures of CYP enzymes. The drug candidate is docked into the active site of the enzyme, and the binding orientation and proximity of different atoms to the catalytic heme iron are used to predict the most probable sites of oxidation.
-
Quantum Mechanics (QM)-Based Approaches: These methods calculate the activation energy required for the abstraction of a hydrogen atom or the addition of an oxygen atom at different positions on the molecule. The sites with the lowest activation energies are predicted to be the most metabolically labile.
Prediction of UGT-Mediated Glucuronidation
Similar to CYP prediction, in-silico models for UGT-mediated metabolism can be used to predict whether Febuxostat or its sec-butoxy acid metabolites are likely substrates for UGT enzymes and to identify the potential sites of glucuronidation. These models often utilize machine learning algorithms trained on datasets of known UGT substrates and their sites of metabolism.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The in-silico prediction of Febuxostat's sec-butoxy acid metabolism is a multifaceted process that integrates experimental data with computational modeling. A thorough understanding of the enzymatic pathways, coupled with robust in-vitro characterization, provides the necessary foundation for building and validating predictive in-silico models. This technical guide has provided a comprehensive overview of the key considerations, experimental methodologies, and computational approaches for researchers and drug development professionals working to understand and predict the metabolic fate of Febuxostat and its active metabolites. The continued development and application of these in-silico tools will undoubtedly accelerate the design of safer and more effective therapeutic agents.
References
The Discovery and Origin of Febuxostat Sec-Butoxy Acid Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, is a cornerstone in the management of hyperuricemia and gout. As with any pharmaceutical active ingredient, ensuring its purity is paramount to its safety and efficacy. This technical guide provides an in-depth exploration of a known process-related impurity, Febuxostat sec-butoxy acid impurity. We will delve into its discovery, elucidate its origin within the synthetic pathway of Febuxostat, present detailed analytical methodologies for its detection and quantification, and provide comprehensive experimental protocols. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of Febuxostat.
Introduction to Febuxostat and its Impurities
Febuxostat, chemically known as 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, effectively lowers uric acid levels in the blood.[1] The manufacturing process of Febuxostat, like any complex chemical synthesis, can give rise to various impurities. These can include starting materials, intermediates, by-products, and degradation products. Regulatory bodies mandate the identification, quantification, and control of these impurities to ensure the quality and safety of the final drug product.
One such process-related impurity is 2-(4-sec-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid, commonly referred to as this compound impurity or Febuxostat 2-Butyl Isomer.[2][3] This impurity is structurally very similar to Febuxostat, with the only difference being the substitution of the isobutoxy group with a sec-butoxy group on the phenyl ring.
Discovery and Origin of the Sec-Butoxy Acid Impurity
The this compound impurity is primarily a process-related impurity . Its origin can be traced back to a critical step in the synthesis of Febuxostat: the alkylation of a phenolic precursor.
The most common synthetic routes for Febuxostat involve the O-alkylation of a 4-hydroxyphenyl intermediate, such as ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, with an isobutylating agent, typically isobutyl bromide, in the presence of a base like potassium carbonate.[4][5]
The formation of the sec-butoxy acid impurity is attributed to two potential, though not equally likely, scenarios:
-
Contamination of the Alkylating Agent: The most probable cause is the presence of sec-butyl bromide as an impurity within the isobutyl bromide starting material. Commercial isobutyl bromide may contain small amounts of its isomer, sec-butyl bromide. During the alkylation reaction, both isobutyl bromide and sec-butyl bromide will react with the phenolic hydroxyl group, leading to the formation of both the desired isobutoxy compound (Febuxostat precursor) and the undesired sec-butoxy impurity.[1]
-
Isomerization during Synthesis: A less likely but theoretically possible scenario is the in-situ isomerization of the isobutyl group to a sec-butyl group. This could potentially occur via the formation of a carbocation intermediate under certain reaction conditions, although the conditions for Williamson ether synthesis (the type of reaction used for this alkylation) are not typically conducive to such rearrangements.
Therefore, controlling the purity of the isobutyl bromide raw material is a critical factor in minimizing the formation of the this compound impurity.
Chemical Structures
| Compound | Chemical Structure |
| Febuxostat | |
| This compound impurity |
Analytical Methodologies for Detection and Quantification
The primary analytical technique for the detection and quantification of the this compound impurity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection.[2][6][7][8][9] Several methods have been developed and validated for the analysis of Febuxostat and its related substances.
Data Presentation: HPLC Method Parameters and Validation Data
The following tables summarize typical parameters for RP-HPLC methods used in the analysis of Febuxostat and its impurities, including the sec-butoxy acid impurity. It is important to note that specific parameters may vary between laboratories and analytical methods.
Table 1: Typical Chromatographic Conditions
| Parameter | Typical Value |
| Column | C18 (e.g., Kromosil C18, Inertsil C18, Nucleosil C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric acid in water or Ammonium acetate buffer (pH 4.0) |
| Mobile Phase B | Acetonitrile and/or Methanol |
| Gradient/Isocratic | Both gradient and isocratic methods have been reported. |
| Flow Rate | 1.0 - 1.2 mL/min |
| Detection Wavelength | 254 nm or 315 nm |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Table 2: Summary of Method Validation Parameters (Representative Data)
| Parameter | Range/Value |
| Linearity Range | 0.15 - 1.125 µg/mL for related substances |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (Limit of Detection) | ~0.02 µg/mL |
| LOQ (Limit of Quantification) | ~0.07 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2.0% |
Experimental Protocols
Protocol for RP-HPLC Analysis of this compound Impurity
This protocol is a representative example based on commonly published methods.[2][6][7][8][9] Researchers should validate the method in their own laboratory to ensure its suitability.
Objective: To detect and quantify the this compound impurity in a sample of Febuxostat drug substance.
Materials:
-
Febuxostat sample
-
This compound impurity reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 0.1% solution of orthophosphoric acid in water. Filter and degas.
-
Mobile Phase B: A mixture of acetonitrile and methanol (e.g., 50:50 v/v). Filter and degas.
-
-
Preparation of Standard Solution:
-
Accurately weigh a suitable amount of this compound impurity reference standard and dissolve it in a known volume of diluent (e.g., a mixture of mobile phase A and B) to obtain a stock solution of a known concentration.
-
Prepare working standard solutions by diluting the stock solution to appropriate concentrations within the expected linear range.
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the Febuxostat sample and dissolve it in the diluent to obtain a solution of a specific concentration (e.g., 1 mg/mL).
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters outlined in Table 1.
-
Inject the blank (diluent), standard solutions, and the sample solution into the HPLC system.
-
Record the chromatograms and the peak areas.
-
-
Data Analysis:
-
Identify the peak corresponding to the this compound impurity in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of the impurity in the sample using the peak area of the impurity in the sample and the calibration curve generated from the standard solutions.
-
Mandatory Visualizations
Synthesis and Impurity Formation Pathway
Caption: Febuxostat synthesis and the origin of the sec-butoxy acid impurity.
Experimental Workflow for Impurity Analysis
Caption: Workflow for the analysis of this compound impurity.
Conclusion
The this compound impurity is a critical process-related impurity that requires careful monitoring and control during the manufacturing of Febuxostat. Its origin is primarily linked to the purity of the isobutyl bromide used in the synthesis. This technical guide has provided a comprehensive overview of its discovery, formation, and analytical characterization. The detailed experimental protocols and data presented herein serve as a valuable resource for ensuring the quality, safety, and regulatory compliance of Febuxostat. By understanding the root cause of this impurity and implementing robust analytical methods, pharmaceutical manufacturers can effectively control its levels in the final drug product.
References
- 1. pharmtech.com [pharmtech.com]
- 2. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 3. echemi.com [echemi.com]
- 4. Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate | 160844-75-7 [chemicalbook.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. ajrconline.org [ajrconline.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ijrpr.com [ijrpr.com]
In-Depth Physicochemical Characterization of Febuxostat Sec-Butoxy Acid
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Febuxostat sec-butoxy acid, chemically known as 2-(4-(sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid, is a significant process-related impurity of the xanthine oxidase inhibitor, Febuxostat.[1] A thorough understanding of its physicochemical properties is crucial for the development of robust analytical methods, effective purification strategies, and for ensuring the quality and safety of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available physicochemical data for this compound, including its chemical identity, and analytical characterization methods. While comprehensive experimental data remains limited in publicly accessible literature, this document consolidates known information and outlines the necessary experimental protocols for a complete characterization.
Chemical and Physical Properties
This compound is a structural isomer of Febuxostat, differing in the alkoxy substituent on the phenyl ring. This seemingly minor structural change can influence its physical and chemical properties, potentially impacting its solubility, stability, and chromatographic behavior.
| Property | Data |
| Chemical Name | 2-(4-(sec-Butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic Acid |
| Synonyms | Febuxostat 2-Butyl Isomer, Febuxostat Impurity XX |
| CAS Number | 1335202-59-9 |
| Molecular Formula | C16H16N2O3S |
| Molecular Weight | 316.37 g/mol |
| Appearance | Solid (predicted) |
| pKa (Predicted) | 2.49 ± 0.10 |
| Solubility (Qualitative) | Slightly soluble in DMSO and Methanol |
Diagram: Chemical Structure of this compound
Caption: Molecular structure of this compound.
Synthesis
This compound is synthesized as a process-related impurity during the manufacturing of Febuxostat. One reported synthetic route involves the hydrolysis of its corresponding ethyl ester, ethyl 2-[3-cyano-4-(1-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate (Impurity XVI).[2]
Diagram: Synthetic Pathway of this compound
Caption: General synthetic route to this compound.
Experimental Protocol: Synthesis
A detailed experimental protocol for the synthesis of this compound (Impurity XX) can be adapted from the general procedure for the hydrolysis of related ester impurities.[2]
-
Reaction Setup: Suspend ethyl 2-[3-cyano-4-(1-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate (Impurity XVI) in a suitable solvent mixture, such as methanol and tetrahydrofuran (1:1).
-
Hydrolysis: Add a solution of sodium hydroxide and heat the reaction mixture at 45-50°C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and add water.
-
Acidification: Adjust the pH of the solution to 1-2 using 5N hydrochloric acid to precipitate the product.
-
Isolation and Purification: Filter the resulting solid, wash with water, and dry in an air oven to obtain this compound. Further purification can be achieved by recrystallization from an appropriate solvent system.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. Standard analytical techniques include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Diagram: Analytical Workflow for Characterization
Caption: A typical workflow for the analytical characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the separation and quantification of this compound from Febuxostat and other related impurities.
Experimental Protocol: HPLC Method
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where both Febuxostat and the impurity have significant absorbance.
-
Flow Rate: Typically around 1.0 mL/min.
-
Temperature: Column oven maintained at a constant temperature, for example, 30°C.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Expected Data:
-
Molecular Ion Peak: An [M+H]+ ion corresponding to the molecular weight of 317.095581 Da.
-
Fragmentation Pattern: Analysis of the fragmentation can provide structural information, helping to distinguish it from its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The spectra will show characteristic signals for the sec-butoxy group, distinguishing it from the isobutoxy group in Febuxostat.
Expected ¹H NMR Signals:
-
Signals corresponding to the aromatic protons on the phenyl and thiazole rings.
-
A characteristic multiplet for the methine proton of the sec-butoxy group.
-
Signals for the methyl and methylene protons of the sec-butoxy group.
-
A signal for the methyl group on the thiazole ring.
-
A broad singlet for the carboxylic acid proton.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Expected IR Absorption Bands:
-
A broad O-H stretching vibration for the carboxylic acid.
-
A C=O stretching vibration for the carboxylic acid.
-
C-N stretching for the nitrile group.
-
C-O stretching for the ether linkage.
-
Aromatic C-H and C=C stretching vibrations.
Future Work
To provide a complete physicochemical profile of this compound, further experimental studies are required. These include:
-
Melting Point Determination: To ascertain its purity and physical state.
-
Quantitative Solubility Studies: In a range of pharmaceutically relevant solvents and pH values.
-
LogP Determination: To understand its lipophilicity, which influences its absorption and distribution.
-
Crystallographic Studies: X-ray diffraction analysis to determine its crystal structure and investigate the potential for polymorphism.
-
Stability Studies: To evaluate its degradation profile under various stress conditions (e.g., heat, light, humidity, and different pH values).
Conclusion
This compound is a critical impurity in the synthesis of Febuxostat. A thorough physicochemical characterization is paramount for quality control and regulatory compliance. This guide has summarized the currently available information and outlined the necessary experimental protocols to build a comprehensive understanding of this compound. Further research to generate detailed experimental data for the properties discussed herein is highly encouraged for the scientific and pharmaceutical community.
References
Methodological & Application
Application Note: Development of a Validated Analytical Method for Febuxostat and its sec-Butoxy Acid Impurity
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the chronic management of hyperuricemia in patients with gout.[1][2] Its chemical name is 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid.[3][4] During the synthesis of Febuxostat, several process-related impurities can be generated, one of which is the sec-butoxy acid isomer, also known as Febuxostat Related Compound C or Febuxostat 2-Butyl Isomer.[5][6][7] The presence of such impurities can affect the efficacy and safety of the final drug product.[5] Therefore, a robust analytical method is crucial for the identification and quantification of Febuxostat and its impurities to ensure the quality of the active pharmaceutical ingredient (API) and its formulations.
This application note outlines the development and validation of a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Febuxostat and its sec-butoxy acid impurity. RP-HPLC is a widely used technique for pharmaceutical analysis due to its accuracy, sensitivity, and reproducibility.[1]
Molecular Structures
| Compound | Structure |
| Febuxostat |
|
| Febuxostat sec-Butoxy Acid | 2-(4-(sec-Butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic Acid[6][7] |
Analytical Method Development Protocol
This protocol provides a systematic approach to developing a stability-indicating RP-HPLC method for the analysis of Febuxostat and its sec-butoxy acid impurity.
1. Materials and Equipment
-
Chemicals and Reagents:
-
Equipment:
2. Experimental Workflow
References
- 1. ijrpr.com [ijrpr.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. ijrpc.com [ijrpc.com]
- 5. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 6. veeprho.com [veeprho.com]
- 7. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 8. CN103389346B - A method for determining febuxostat and impurities in an oral preparation by HPLC - Google Patents [patents.google.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. caribjscitech.com [caribjscitech.com]
Application Note: Quantification of Febuxostat sec-butoxy acid Impurity using a Stability-Indicating RP-HPLC Method
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the chronic management of hyperuricemia in patients with gout.[1][2][3][4][5] The manufacturing process and storage of Febuxostat can lead to the formation of various impurities, which may affect the efficacy and safety of the drug product. One such critical impurity is the sec-butoxy acid impurity. Therefore, a robust and reliable analytical method for the quantification of this impurity is essential for quality control in both bulk drug and finished pharmaceutical formulations.[6]
This application note details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of the Febuxostat sec-butoxy acid impurity. The method is developed to separate the sec-butoxy acid impurity from Febuxostat and other related substances, ensuring accurate measurement. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]
Chromatographic Conditions
A summary of the chromatographic conditions for the analysis of Febuxostat and its sec-butoxy acid impurity is provided in the table below.
| Parameter | Recommended Conditions |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector |
| Column | Kromosil C18 (or equivalent)[6] |
| Mobile Phase A | 0.1% Orthophosphoric acid in water[6] |
| Mobile Phase B | Methanol and Acetonitrile in a specific ratio[6] |
| Gradient | Optimized for the separation of Febuxostat and its impurities |
| Flow Rate | 1.0 mL/min[3][7] |
| Column Temperature | Ambient |
| Detection Wavelength | 315 nm[7] |
| Injection Volume | 20 µL[7] |
Experimental Protocol
1. Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 0.1% solution of orthophosphoric acid in HPLC grade water. Filter through a 0.45 µm membrane filter and degas.[6]
-
Mobile Phase B (Organic): Prepare a mixture of HPLC grade methanol and acetonitrile. The exact ratio should be optimized for best separation.[6]
-
Diluent: The mobile phase is typically used as the diluent.[3]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Febuxostat and sec-butoxy acid impurity reference standards in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the sample (bulk drug or powdered tablets) in the diluent to achieve a target concentration of Febuxostat. For tablet analysis, an amount of powdered tablets equivalent to a specific dose of Febuxostat should be used.[3] The solution should be sonicated to ensure complete dissolution and then filtered through a 0.45 µm syringe filter before injection.[3]
2. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas for Febuxostat and the sec-butoxy acid impurity.
3. Method Validation
The analytical method should be validated according to ICH guidelines, including the following parameters:[1][2][6]
-
Specificity: Assessed by analyzing blank, placebo, and spiked samples to ensure no interference from excipients or other impurities at the retention time of the sec-butoxy acid impurity. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions should be performed to demonstrate the stability-indicating nature of the method.[1][2][8][9][10]
-
Linearity: Determined by analyzing a series of solutions with increasing concentrations of the sec-butoxy acid impurity. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.[1][2][3][6][8]
-
Accuracy: Evaluated by performing recovery studies on a placebo spiked with known amounts of the sec-butoxy acid impurity at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[7]
-
Precision: Assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (%RSD) of the results is calculated.[1][2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.[1][2][8]
-
Robustness: Evaluated by making small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition to assess the method's reliability during normal use.[6][7]
Quantitative Data Summary
The following tables summarize the typical validation parameters obtained for an RP-HPLC method for the analysis of Febuxostat and its impurities.
Table 1: Linearity and Range
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Febuxostat | 0.15 - 1.125 | > 0.999[6] |
| Sec-butoxy acid | To be determined | > 0.999 |
Table 2: Accuracy (Recovery)
| Analyte | Spiked Level | Mean Recovery (%) |
| Febuxostat | 50% | 98.0 - 102.0[7] |
| 100% | 98.0 - 102.0[7] | |
| 150% | 98.0 - 102.0[7] |
Table 3: Precision
| Precision Type | Analyte | % RSD |
| Intra-day | Febuxostat | < 2.0[7] |
| Inter-day | Febuxostat | < 2.0[7] |
Table 4: LOD & LOQ
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Febuxostat | 0.0257 | 0.0783[1][2] |
| Sec-butoxy acid | To be determined | To be determined |
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound impurity is depicted in the following flowchart.
Caption: Workflow for sec-butoxy acid impurity quantification.
The described RP-HPLC method is simple, precise, accurate, and robust for the quantification of the sec-butoxy acid impurity in Febuxostat.[6] The method is stability-indicating, as demonstrated by forced degradation studies. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for routine analysis of Febuxostat bulk drug and its pharmaceutical formulations to ensure their quality and safety.[6]
References
- 1. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ijrpc.com [ijrpc.com]
- 4. ijrpr.com [ijrpr.com]
- 5. pharmtech.com [pharmtech.com]
- 6. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. caribjscitech.com [caribjscitech.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction
Febuxostat is a non-purine, selective inhibitor of xanthine oxidase used for the management of hyperuricemia in patients with gout.[1][2][3] The analysis of related compounds and potential degradation products is a critical aspect of quality control in the pharmaceutical industry to ensure the safety and efficacy of the drug product. Ultra-Performance Liquid Chromatography (UPLC) offers a rapid and sensitive method for the separation and quantification of febuxostat and its impurities. This application note provides a detailed protocol for the UPLC analysis of febuxostat related compounds, based on established and validated methods.
Experimental
Instrumentation:
-
UPLC system with a photodiode array (PDA) detector or a UV detector.
Chromatographic Conditions:
A summary of typical chromatographic conditions used for the analysis of febuxostat and its related compounds is presented in Table 1. These conditions have been compiled from various validated methods and forced degradation studies.
Table 1: UPLC Chromatographic Conditions for Febuxostat Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | UPLC BEH C18 (2.1 x 150 mm, 1.7 µm)[4] | Kinetex C18 (4.6 x 100 mm, 2.6 µm)[5] | Zorbax RRHD Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)[6] |
| Mobile Phase A | Acetonitrile[4] | Acetonitrile | Trifluoroacetic acid in Water[6] |
| Mobile Phase B | Ammonium acetate buffer (pH 4.5)[4] | Water | Acetonitrile[6] |
| Elution Mode | Isocratic (70:30 v/v)[4] | Isocratic[5] | Gradient[6] |
| Flow Rate | 0.2 mL/min[4] | Not Specified | Not Specified |
| Detection Wavelength | Not Specified | 317 nm[5] | Not Specified |
| Injection Volume | Not Specified | Not Specified | Not Specified |
| Column Temperature | Not Specified | Not Specified | 45°C[7] |
Sample Preparation:
-
Standard Solution: Prepare a standard solution of Febuxostat reference standard in a suitable diluent (e.g., methanol or a mixture of mobile phase) to a known concentration.
-
Sample Solution: Prepare the sample solution from the drug substance or drug product in the same diluent to achieve a similar concentration as the standard solution.
-
Forced Degradation Studies: To identify degradation products, febuxostat can be subjected to stress conditions such as acid hydrolysis (e.g., 1N HCl), base hydrolysis (e.g., 1N NaOH), oxidation (e.g., 3% H2O2), photolytic, and thermal stress, as per ICH guidelines.[2][4][5]
Protocol
-
System Preparation: Equilibrate the UPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Injection: Inject the blank (diluent), standard solution, and sample solution into the UPLC system.
-
Data Acquisition: Acquire the chromatograms for the specified run time.
-
Data Analysis: Identify and quantify the related compounds in the sample solution by comparing their retention times and peak areas with those of the febuxostat standard. For unknown impurities, relative retention time (RRT) can be used for identification.
Febuxostat Related Compounds
Several related compounds and degradation products of febuxostat have been identified. A list of some known impurities is provided in Table 2.
Table 2: List of Febuxostat Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| Febuxostat Related Compound D | 1335202-59-9 | C16H16N2O3S | 316.37 |
| Febuxostat Related Compound E | 1530308-87-2 | C15H14N2O3S | 302.35 |
| Febuxostat USP Related Compound C | 161798-02-3[8] | C14H12N2O3S[8] | 288.3[8] |
| DP-1 (2-(3-carboxy-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) | Not Available | C16H15NO5S | 333.36 |
| DP-2 (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate) | Not Available | C17H16N2O4S | 344.39 |
| DP-3 (2-isobutoxy-5-(5-(methoxycarbonyl)-4-methylthiazol-2-yl)benzoic acid) | Not Available | C18H19NO5S | 361.41 |
| DP-4 (methyl 2-(4-isobutoxy-3-(methoxycarbonyl)phenyl)-4-methylthiazole-5-carboxylate) | Not Available | C19H21NO6S | 391.44 |
Note: DP-1 to DP-4 are degradation products identified under forced degradation conditions.[9]
Visualizations
Caption: Experimental workflow for the UPLC analysis of febuxostat related compounds.
Caption: Relationship between Febuxostat and its related compounds/degradation products.
References
- 1. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 2. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. kmpharma.in [kmpharma.in]
- 9. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
Application Notes and Protocols: Preparation of Febuxostat sec-Butoxy Acid Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the management of hyperuricemia in patients with gout.[1][2] During the synthesis and stability testing of febuxostat, various process-related impurities and degradation products can arise.[1][3] One such potential impurity is the sec-butoxy isomer of febuxostat, specifically 2-(4-(sec-Butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic Acid, also known as Febuxostat sec-Butoxy Acid.[4] The availability of a highly purified reference standard for this impurity is crucial for the accurate identification, quantification, and control of impurities in febuxostat active pharmaceutical ingredients (APIs) and formulated drug products, ensuring their quality, safety, and efficacy.[5][6]
This document provides detailed application notes and protocols for the laboratory-scale preparation of the this compound reference standard. The synthesis is based on the esterification of 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid, a key intermediate in some febuxostat syntheses, followed by hydrolysis. These protocols are intended for use by qualified personnel in a laboratory setting.
Chemical Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process starting from 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. The first step involves the alkylation of the hydroxyl group with a sec-butyl halide, followed by the hydrolysis of the ester to yield the final carboxylic acid.
Caption: Synthesis pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-(sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylate
This protocol details the alkylation of the phenolic hydroxyl group of the starting material with 2-bromobutane.
Materials:
-
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
-
2-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (1 equivalent) in DMF.
-
Add anhydrous potassium carbonate (2.5 equivalents).
-
To the stirred suspension, add 2-bromobutane (1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with deionized water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using a silica gel stationary phase and a hexane-ethyl acetate gradient mobile phase.
Protocol 2: Hydrolysis to this compound
This protocol describes the saponification of the ethyl ester to yield the final carboxylic acid.
Materials:
-
Ethyl 2-(4-(sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylate
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (2 M)
-
Hydrochloric Acid (HCl) solution (2 M)
-
Deionized water
Procedure:
-
Dissolve the purified Ethyl 2-(4-(sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add 2 M sodium hydroxide solution (3 equivalents) and heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid.
-
The product will precipitate as a solid. Stir the suspension in the ice bath for 30 minutes.
-
Filter the solid precipitate, wash with cold deionized water, and dry under vacuum at 40-50 °C to yield this compound.
Experimental Workflow
The overall experimental workflow from synthesis to the purified reference standard is depicted below.
Caption: Experimental workflow for the preparation of the reference standard.
Data Presentation
The following tables summarize the expected quantitative data for the prepared this compound reference standard.
Table 1: Synthesis and Purification Data
| Parameter | Intermediate | Final Product |
| Chemical Name | Ethyl 2-(4-(sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylate | 2-(4-(sec-Butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic Acid |
| Molecular Formula | C₂₀H₂₂N₂O₃S | C₁₈H₂₀N₂O₃S |
| Molecular Weight | 386.47 g/mol | 358.43 g/mol |
| Expected Yield | 75-85% | 80-90% |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |
| Purity (by HPLC) | >98% | >99.5% |
Table 2: Analytical Characterization Data
| Analysis | Specification |
| ¹H NMR | Conforms to the structure |
| ¹³C NMR | Conforms to the structure |
| Mass Spectrometry (m/z) | [M+H]⁺ consistent with the molecular formula |
| HPLC Purity | ≥ 99.5% |
| Residual Solvents | Within acceptable limits (ICH Q3C) |
| Water Content (Karl Fischer) | ≤ 0.5% |
Analytical Characterization Workflow
To confirm the identity and purity of the prepared reference standard, a series of analytical tests should be performed as outlined in the workflow below.
Caption: Analytical workflow for reference standard characterization.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and characterization of the this compound reference standard. Adherence to these methods will enable the generation of a high-purity reference material essential for the quality control of febuxostat drug substance and product. It is imperative that all experimental work is conducted by trained professionals in a suitable laboratory environment, with appropriate safety precautions in place. The analytical data generated should be thoroughly reviewed to ensure the identity, strength, and purity of the prepared reference standard.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. veeprho.com [veeprho.com]
- 5. The Efficient Synthesis of One Febuxostat Impurity | Advanced Medical Research [ojs.sgsci.org]
- 6. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
Application of Febuxostat sec-butoxy acid in Pharmaceutical Quality Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the chronic management of hyperuricemia in patients with gout.[1] The purity of the active pharmaceutical ingredient (API) is critical to ensure its therapeutic efficacy and safety. Pharmaceutical quality control, therefore, necessitates rigorous monitoring and control of impurities that may arise during the synthesis, formulation, or storage of Febuxostat. One such process-related impurity is Febuxostat sec-butoxy acid, an isomer of Febuxostat. Its presence, even in trace amounts, can impact the quality and safety of the final drug product. Therefore, robust analytical methods are essential for its detection and quantification.
This document provides detailed application notes and protocols for the analysis of this compound in pharmaceutical quality control, utilizing High-Performance Liquid Chromatography (HPLC).
Chemical Information
| Compound | IUPAC Name | Chemical Structure |
| Febuxostat | 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid | ![]() |
| This compound | 2-(4-(sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid | ![]() |
Application Notes
This compound is a structural isomer of Febuxostat, differing in the ether linkage on the phenyl ring. While the primary therapeutic effect is attributed to Febuxostat, the presence of its isomers, such as the sec-butoxy acid impurity, must be strictly controlled as per regulatory guidelines like those from the International Council for Harmonisation (ICH). The quantification of this impurity is crucial for:
-
Release testing of Febuxostat API and finished drug products: Ensuring that the level of the impurity is within the acceptable limits before the product is released to the market.
-
Stability studies: Monitoring the potential for formation of this impurity over time under various storage conditions.
-
Process development and optimization: Understanding and minimizing the formation of this impurity during the manufacturing process of Febuxostat.
A well-validated, stability-indicating analytical method is paramount for the accurate determination of this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and reliable technique for this purpose.
Experimental Protocols
Protocol 1: Quantification of this compound by RP-HPLC
This protocol describes a gradient RP-HPLC method for the separation and quantification of this compound from Febuxostat and other related impurities.
1. Materials and Reagents:
-
Febuxostat Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid (AR grade)
-
Triethylamine (HPLC grade)
-
Water (Milli-Q or equivalent)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Kromosil C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% v/v Triethylamine in water, pH adjusted to 2.5 with ortho-phosphoric acid |
| Mobile Phase B | Acetonitrile:Methanol (80:20 v/v) with 0.1% v/v ortho-phosphoric acid |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 315 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (80:20 v/v) |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 10 | 60 | 40 |
| 20 | 40 | 60 |
| 30 | 20 | 80 |
| 35 | 90 | 10 |
| 40 | 90 | 10 |
3. Preparation of Solutions:
-
Standard Stock Solution (Febuxostat): Accurately weigh and transfer about 25 mg of Febuxostat Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.
-
Standard Stock Solution (this compound): Accurately weigh and transfer about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Spiked Standard Solution: From the standard stock solutions, prepare a spiked solution containing a known concentration of Febuxostat (e.g., 500 µg/mL) and this compound at the specification level (e.g., 0.15% of the Febuxostat concentration, which would be 0.75 µg/mL).
-
Sample Solution: Accurately weigh and transfer a quantity of the test sample (API or powdered tablets) equivalent to about 50 mg of Febuxostat into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon syringe filter before injection.
4. System Suitability:
Inject the spiked standard solution and evaluate the system suitability parameters. The acceptance criteria should be as follows:
| Parameter | Acceptance Criteria |
| Tailing factor (for both peaks) | Not more than 2.0 |
| Theoretical plates (for both peaks) | Not less than 2000 |
| Resolution between Febuxostat and this compound | Not less than 2.0 |
| %RSD for replicate injections | Not more than 2.0% |
5. Analysis Procedure:
Inject the blank (diluent), spiked standard solution, and the sample solution into the chromatograph. Record the chromatograms and measure the peak areas.
6. Calculation:
Calculate the percentage of this compound in the sample using the following formula:
Where:
-
Area_impurity_sample is the peak area of this compound in the sample chromatogram.
-
Area_standard_impurity is the peak area of this compound in the standard chromatogram.
-
Conc_standard_impurity is the concentration of this compound in the standard solution.
-
Conc_sample is the concentration of Febuxostat in the sample solution.
Data Presentation
Table 2: Method Validation Summary for this compound
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 0.15 - 1.125 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
Note: The values presented in this table are typical and may vary depending on the specific instrumentation and laboratory conditions. Method validation should be performed according to ICH guidelines.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship between Febuxostat, its impurity, and quality control.
References
Application Notes and Protocols for Forced Degradation Studies of Febuxostat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Febuxostat, a selective xanthine oxidase inhibitor. The focus is on understanding the degradation pathways of the drug under various stress conditions and the formation of its impurities, with a particular emphasis on the sec-butoxy acid impurity.
Introduction
Forced degradation studies are a critical component of the drug development process, as mandated by regulatory agencies such as the International Council for Harmonisation (ICH). These studies provide insights into the intrinsic stability of a drug substance, help in the elucidation of degradation pathways, and are essential for the development and validation of stability-indicating analytical methods. Febuxostat, under certain stress conditions, can degrade to form several impurities, including the sec-butoxy acid derivative, which is an important impurity to monitor.
Forced Degradation Protocol for Febuxostat
This protocol outlines the experimental procedures for subjecting Febuxostat to various stress conditions as per ICH guidelines.
Materials and Reagents
-
Febuxostat active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 0.1N
-
Hydrogen peroxide (H₂O₂), 3% v/v
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade or purified
-
Reference standards for Febuxostat and known impurities (if available)
Experimental Workflow
The following diagram illustrates the general workflow for the forced degradation study of Febuxostat.
Stress Conditions
-
Accurately weigh about 300 mg of Febuxostat API.
-
Dissolve in a suitable co-solvent like methanol, as Febuxostat is sparingly soluble in aqueous acid.
-
Add 1N HCl to the solution.
-
Reflux the mixture at 60°C for 2 hours.[1]
-
After cooling to room temperature, neutralize the solution with an appropriate amount of 1N NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
Prepare a stock solution of Febuxostat in a suitable solvent.
-
Treat the stock solution with 0.1N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with an appropriate amount of 0.1N HCl.
-
Dilute the sample with the mobile phase for analysis.
-
Prepare a stock solution of Febuxostat.
-
Add 3% v/v hydrogen peroxide to the solution.
-
Keep the solution at room temperature for 24 hours.
-
Dilute the sample with the mobile phase for analysis.
-
Place the solid Febuxostat API in a petri dish.
-
Expose it to a temperature of 60°C in a hot air oven for 48 hours.
-
After the specified time, dissolve the sample in a suitable solvent and dilute it for analysis.
-
Expose the solid Febuxostat API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dissolve both the exposed and control samples in a suitable solvent and dilute for analysis.
Formation of sec-Butoxy Acid and Other Degradation Products
Under acidic hydrolysis, Febuxostat is known to undergo degradation primarily through the hydrolysis of its ester and cyano functional groups.[1][2][3] The formation of the sec-butoxy acid impurity is a result of the cleavage of the isobutyl ether linkage.
The postulated degradation pathway leading to the formation of the diacid and the sec-butoxy acid is illustrated below.
Quantitative Analysis of Degradation
The following table summarizes the degradation of Febuxostat and the formation of its degradation products under acidic stress conditions, as reported in the literature.
| Stress Condition | % Degradation of Febuxostat | Degradation Product 1 (%) | Degradation Product 2 (%) | Degradation Product 3 (%) | Degradation Product 4 (%) |
| 1N HCl at 60°C for 2 hours[1] | 21.12 | 11.03 | 4.85 | 3.20 | 1.28 |
Note: The specific structures corresponding to Degradation Products 1-4 require detailed spectroscopic analysis for confirmation. Degradation Product 1 is a known diacid impurity formed by the hydrolysis of both the ester and cyano groups.[1]
Analytical Method Protocol
A stability-indicating UPLC or HPLC method is crucial for the separation and quantification of Febuxostat from its degradation products.
Chromatographic Conditions
| Parameter | UPLC Method |
| Column | Zorbax RRHD Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent[4] |
| Mobile Phase | A gradient mixture of: A: Acetonitrile B: Water with 0.05% Trifluoroacetic Acid |
| Gradient | Time (min) |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 45°C[4] |
| Detection | UV at 320 nm |
| Injection Vol. | 2 µL[4] |
Sample Preparation for Analysis
-
After subjecting the Febuxostat samples to the various stress conditions, neutralize the acidic and basic samples as described in the degradation protocol.
-
Dilute all the stressed samples, including the thermal and photolytic samples dissolved in a suitable solvent, with the mobile phase to achieve a final concentration of approximately 100 µg/mL.
-
Filter the samples through a 0.22 µm syringe filter before injection into the UPLC/HPLC system.
Conclusion
The provided application notes and protocols offer a comprehensive guide for conducting forced degradation studies on Febuxostat. By following these procedures, researchers can effectively identify and quantify the degradation products, including the sec-butoxy acid impurity, which is crucial for ensuring the quality, safety, and efficacy of Febuxostat drug products. The development of a robust, stability-indicating analytical method is paramount for the successful monitoring of these impurities throughout the drug's lifecycle.
References
Application Notes and Protocols for the Synthesis of Febuxostat sec-butoxy acid
Abstract
This document provides a detailed protocol for the synthesis of Febuxostat sec-butoxy acid, a sec-butoxy analog of the xanthine oxidase inhibitor, Febuxostat. This protocol is intended for research purposes by scientists and professionals in drug development. The synthetic route is adapted from established methods for Febuxostat synthesis, beginning with 4-hydroxy-3-nitrobenzonitrile. The key steps include the alkylation of the phenolic hydroxyl group with a sec-butyl moiety, reduction of the nitro group, diazotization and cyanation, followed by the formation of the thiazole ring and final hydrolysis to yield the desired carboxylic acid. This document includes comprehensive experimental procedures, tabulated quantitative data for each step, and workflow diagrams to ensure clarity and reproducibility.
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme responsible for the production of uric acid.[1][2] It is clinically used for the management of hyperuricemia in patients with gout.[1][2] The synthesis of Febuxostat analogs is of significant interest in drug discovery for exploring structure-activity relationships and identifying compounds with improved pharmacological profiles. This compound, an isomer of the commercial drug, replaces the isobutoxy group with a sec-butoxy group. This modification can influence the molecule's binding affinity, metabolic stability, and overall efficacy. These application notes provide a robust, step-by-step protocol for the synthesis of this analog for research and development purposes.
Overall Synthesis Scheme
The multi-step synthesis to obtain this compound is outlined below. The process begins with the alkylation of 4-hydroxy-3-nitrobenzonitrile and proceeds through several key intermediates to the final product.
References
Application Note: Chromatographic Separation of Febuxostat and Its Related Substances
Audience: Researchers, scientists, and drug development professionals.
Introduction: Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the chronic management of hyperuricemia in patients with gout.[1] The manufacturing process and degradation pathways of Febuxostat can lead to the formation of various isomers and related substances, which may impact the efficacy and safety of the final drug product.[2] Therefore, robust analytical methods are essential for the separation and quantification of these impurities to ensure the quality, safety, and consistency of Febuxostat in bulk drug substances and pharmaceutical formulations.
This document provides detailed protocols for the chromatographic separation of Febuxostat and its related substances using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), techniques widely employed for their accuracy, sensitivity, and reproducibility.[3]
RP-HPLC Method for Febuxostat and Its Related Substances
RP-HPLC is a cornerstone technique for routine quality control in the pharmaceutical industry due to its reliability and cost-effectiveness.[2][3] Both isocratic and gradient elution methods have been developed to effectively separate Febuxostat from its process-related impurities and degradation products.
Protocol 1: Isocratic RP-HPLC for Quantification of Febuxostat
This protocol details a simple isocratic method suitable for the routine assay of Febuxostat in bulk and tablet dosage forms.
A. Instrumentation and Reagents
-
System: HPLC with UV-Visible Detector (e.g., Waters, Agilent, Shimadzu).[1][4]
-
Column: Symmetry YMC ODS C8 (150 x 4.6 mm, 3.0 µm) or equivalent.[1]
-
Reagents: HPLC grade Acetonitrile, Potassium Dihydrogen Phosphate, Orthophosphoric Acid, and Milli-Q or HPLC grade water.[1]
B. Chromatographic Conditions
-
Mobile Phase: A filtered and degassed mixture of Phosphate Buffer (pH 3.0) and Acetonitrile in a 40:60 v/v ratio.[1]
-
Phosphate Buffer Preparation: Dissolve 2.5 grams of potassium dihydrogen phosphate in 1000 ml of HPLC water and adjust the pH to 3.0 with orthophosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 320 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
C. Sample Preparation
-
Standard Stock Solution: Accurately weigh and transfer about 10 mg of Febuxostat working standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Test Sample Preparation (Tablets): Weigh and crush 20 tablets to a fine powder. Transfer a quantity of powder equivalent to 25 mg of Febuxostat into a 50 mL volumetric flask. Add approximately 20 mL of diluent, sonicate for 20 minutes with intermittent shaking, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.
Protocol 2: Gradient RP-HPLC for Separation of Multiple Impurities
A gradient elution method is superior for separating a complex mixture of impurities with varying polarities under the same chromatographic conditions.[5]
A. Instrumentation and Reagents
-
System: HPLC with a gradient pump and UV-Visible Detector.
-
Column: Octadecylsilane (C18) bonded silica column (e.g., 150 x 4.6 mm, 5 µm).[5]
-
Reagents: HPLC grade Acetonitrile, Methanol, Potassium Dihydrogen Phosphate, Orthophosphoric Acid, and HPLC grade water.[5]
B. Chromatographic Conditions
-
Mobile Phase A: 0.01 mol/L Potassium Dihydrogen Phosphate (pH adjusted to 3.2 with phosphoric acid) : Methanol (50:50 v/v).[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 220 nm.[5]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 10-20 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 10 50 50 20 20 80 25 20 80 30 90 10 | 35 | 90 | 10 |
C. Sample Preparation
-
Diluent: Acetonitrile : Water (80:20 v/v).[5]
-
Sample Solution: Prepare a sample solution containing approximately 0.5 mg/mL of Febuxostat by dissolving the sample in the diluent.[5]
Quantitative Data Summary (RP-HPLC Methods)
| Parameter | Method 1 (Isocratic)[1] | Method 2 (Isocratic)[4] | Method 3 (Gradient)[5] | Method 4 (Gradient) |
| Column | Symmetry YMC ODS C8 (150x4.6mm, 3.0µm) | Nucleosil C18 (250x4.6mm, 5µm) | ODS C18 (150x4.6mm, 5µm) | Exsil ODS-B (250x4.6mm, 5µm) |
| Mobile Phase | Phosphate Buffer (pH 3.0) : ACN (40:60) | 10mM Ammonium Acetate (pH 4.0) : ACN (15:85) | A: KH2PO4/MeOH B: ACN | A: 0.1% TEA (pH 2.5) B: ACN/MeOH |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 320 nm | 275 nm | 220 nm | 315 nm |
| Febuxostat RT | 3.145 min | 3.45 min | 6.605 min | Not Specified |
| Impurities RT | Not Specified | Not Specified | 2.862 - 21.310 min (8 impurities) | Not Specified |
| Linearity Range | 5-60 µg/mL | 50-400 µg/mL | Not Specified | Not Specified |
ACN: Acetonitrile, MeOH: Methanol, RT: Retention Time, TEA: Triethylamine
UPLC Method for Genotoxic Impurities
Ultra-High-Performance Liquid Chromatography (UPLC or UHPLC) offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for detecting trace-level genotoxic impurities.[6][7]
Protocol 3: UPLC for Trace-Level Impurity Analysis
This method is designed for the rapid and sensitive quantification of potential genotoxic impurities in Febuxostat.[7]
A. Instrumentation and Reagents
-
System: UPLC/UHPLC system with a UV or PDA detector (e.g., Agilent 1290 Infinity LC).[7]
-
Column: Zorbax RRHD Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm).[6][7]
-
Reagents: HPLC grade Acetonitrile, Trifluoroacetic Acid, and water.[7]
B. Chromatographic Conditions
-
Mobile Phase: A linear gradient elution using a mobile phase consisting of trifluoroacetic acid, acetonitrile, and water.[7]
-
Flow Rate: As per column specifications (typically 0.3-0.5 mL/min for 2.1 mm ID columns).
-
Column Temperature: 45°C.[6]
-
Detection Wavelength: As required for impurities (e.g., 317 nm).[8]
-
Injection Volume: 2 µL.[6]
C. Sample Preparation
-
Sample Concentration: Prepare a high-concentration sample of Febuxostat (e.g., 1000 µg/mL) to facilitate the detection of impurities at very low levels.[6][7]
-
Diluent: A suitable mixture of acetonitrile and water.
Quantitative Data Summary (UPLC Method)
| Parameter | UPLC Method for Genotoxic Impurities[6][7] |
| Column | Zorbax RRHD Eclipse Plus C18 (100x2.1mm, 1.8µm) |
| Mobile Phase | Gradient elution with Trifluoroacetic acid, Acetonitrile, and Water |
| Column Temp. | 45°C |
| LOD | < 0.1 µg/mL (with respect to 1000 µg/mL Febuxostat) |
| LOQ | 0.3 µg/mL (with respect to 1000 µg/mL Febuxostat) |
LOD: Limit of Detection, LOQ: Limit of Quantification
Visualization of Experimental Workflow
The following diagram illustrates the general logical workflow for the chromatographic analysis of Febuxostat, from sample preparation through to final reporting.
Caption: General workflow for the chromatographic analysis of Febuxostat.
References
- 1. ijrpc.com [ijrpc.com]
- 2. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 3. ijrpr.com [ijrpr.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. CN103389346B - A method for determining febuxostat and impurities in an oral preparation by HPLC - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Febuxostat sec-butoxy acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, febuxostat effectively reduces the production of uric acid in the body and is used for the chronic management of hyperuricemia in patients with gout.[1][2][3] During the synthesis and storage of febuxostat, various process-related impurities and degradation products can arise. One such identified impurity is Febuxostat sec-butoxy acid, also known as 2-(4-(sec-Butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic Acid.[2][4][5] The monitoring and quantification of such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product.
This document provides a detailed protocol for the quantitative analysis of this compound in bulk drug substances or formulated products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods developed for the quantification of febuxostat and its related substances. These values can serve as a benchmark for the method development and validation of this compound analysis.
Table 1: LC-MS/MS Method Parameters for Febuxostat Analysis
| Parameter | Typical Value | Reference |
| Linear Range | 1 - 8000 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [7] |
| Intra-day Precision (%RSD) | < 15% | [6][7] |
| Inter-day Precision (%RSD) | < 15% | [6][7] |
| Accuracy/Recovery | 85 - 115% | [6] |
Table 2: Mass Spectrometry Transitions for Febuxostat and a Potential Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| Febuxostat | 317.1 | 261.1 | Positive | [7] |
| Febuxostat-d7 (Internal Standard) | 324.2 | 262.1 | Positive | [7] |
| This compound (Predicted) | 317.1 | 261.1 | Positive | Adapted from Febuxostat |
Note: The precursor and product ions for this compound are predicted to be the same as Febuxostat due to their isomeric nature. Chromatographic separation is essential for their distinction.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Febuxostat reference standard
-
Internal Standard (IS), e.g., Febuxostat-d7
-
HPLC or LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (analytical grade)
-
Drug-free matrix (e.g., blank placebo formulation)
Standard and Sample Preparation
2.1. Standard Stock Solutions
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a primary stock solution (e.g., 1 mg/mL).
-
Prepare a working stock solution by diluting the primary stock solution with the same solvent.
-
Similarly, prepare stock solutions for Febuxostat and the internal standard.
2.2. Calibration Standards and Quality Control (QC) Samples
-
Prepare a series of calibration standards by spiking a known amount of the working stock solution into the drug-free matrix. The concentration range should encompass the expected levels of the impurity.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.
2.3. Sample Preparation
-
Accurately weigh a portion of the bulk drug substance or powdered tablets.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve a target concentration of the main analyte (Febuxostat).
-
Add the internal standard to all samples, calibration standards, and QC samples.
-
Vortex and centrifuge the samples to precipitate any excipients.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. A liquid-liquid extraction or solid-phase extraction may be employed for more complex matrices to remove interfering substances.[7]
LC-MS/MS Instrumentation and Conditions
3.1. Liquid Chromatography
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice for separating Febuxostat and its impurities.[8]
-
Mobile Phase A: 0.1% Formic acid in water or 5 mM Ammonium Formate.[7][8]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[8]
-
Flow Rate: 0.3 - 0.5 mL/min.[7]
-
Gradient: A gradient elution is recommended to ensure adequate separation of Febuxostat from its sec-butoxy acid isomer. An example gradient could be:
-
0-1 min: 20% B
-
1-5 min: 20-80% B
-
5-6 min: 80% B
-
6-6.1 min: 80-20% B
-
6.1-8 min: 20% B
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40 °C.
3.2. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[9]
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for this compound and the internal standard as detailed in Table 2.
-
Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.
Visualizations
Febuxostat Mechanism of Action and Metabolism
The following diagram illustrates the mechanism of action of Febuxostat in the purine metabolism pathway, leading to the reduction of uric acid formation. It also provides a simplified overview of Febuxostat's primary metabolic routes.
Caption: Febuxostat's inhibition of xanthine oxidase and its metabolic fate.
Experimental Workflow for this compound Analysis
The diagram below outlines the key steps in the analytical workflow for the quantification of this compound.
Caption: Workflow for the analysis of this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 3. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 4. This compound(L) [artisbiotech.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of LC-MS/MS determination method and backpropagation artificial neural networks pharmacokinetic model of febuxostat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of impurity carryover and impurity profile in Febuxostat drug substance by LC-MS/MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Stability-Indicating Assay for Febuxostat and the Resolution of sec-Butoxy Acid Impurity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the management of hyperuricemia in patients with gout.[1][2] To ensure the safety and efficacy of Febuxostat drug products, it is crucial to employ a validated stability-indicating assay method (SIAM). A SIAM is designed to accurately quantify the drug substance in the presence of its degradation products, process impurities, and excipients. This document provides a comprehensive overview and detailed protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Febuxostat, with a particular focus on ensuring the resolution of key impurities, including Febuxostat sec-butoxy acid.[3][4]
Key Concepts
A stability-indicating method is essential for assessing the stability of a drug substance or drug product under various environmental conditions (e.g., light, heat, humidity, acid, and base). Forced degradation studies are conducted to intentionally degrade the drug substance to produce potential degradation products.[5][6] The analytical method must be able to separate these degradation products from the intact drug, thus demonstrating specificity and stability-indicating power.
Febuxostat has been shown to be susceptible to degradation under acidic, alkaline, and oxidative stress conditions.[2][6][7][8] Therefore, a robust analytical method is required to monitor its stability.
Data Presentation
The following tables summarize typical chromatographic conditions and forced degradation results for a stability-indicating assay of Febuxostat.
Table 1: Chromatographic Conditions for Stability-Indicating HPLC Method
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Zodiac C18 (250 x 4.6 mm, 5µm)[9][10] | Agilent C18 (250 x 4.6 mm, 5 µm)[7] | C18 column[2][8] |
| Mobile Phase | Acetonitrile : Methanol (85:15 v/v)[9][10] | 15 mM Ammonium Acetate Buffer (pH 4.8) : Acetonitrile (30:70 v/v)[7] | Sodium Acetate Buffer (pH 4.0) : Acetonitrile (40:60, v/v)[2][8] |
| Flow Rate | 1.1 mL/min[9][10] | 1.0 mL/min[7] | 1.2 mL/min[2][8] |
| Detection Wavelength | 218 nm[9][10] | 315 nm[7] | 254 nm[2][8] |
| Column Temperature | Ambient[7] | Ambient | Ambient |
| Retention Time (Febuxostat) | ~4.87 min[9][10] | Not specified | Not specified |
Table 2: Summary of Forced Degradation Studies of Febuxostat
| Stress Condition | Reagent/Condition | Duration | % Degradation (Observed Range) |
| Acid Hydrolysis | 1N HCl, 60°C[11] | 2 hours[11] | ~21%[11] |
| Base Hydrolysis | 1N NaOH | Not specified | Less than acidic and oxidative degradation[2][7][8] |
| Oxidative Degradation | 35% H₂O₂[12] | Not specified | Significant degradation observed[6] |
| Thermal Degradation | 60°C | Not specified | Generally stable[2][5][7][8] |
| Photolytic Degradation | UV light | Not specified | Generally stable[2][5][7][8] |
Experimental Protocols
The following protocols provide a detailed methodology for performing a stability-indicating assay of Febuxostat.
Protocol 1: Preparation of Solutions
-
Mobile Phase Preparation (Example based on Condition 2):
-
Prepare a 15 mM Ammonium Acetate solution.
-
Adjust the pH of the buffer to 4.8 using glacial acetic acid.
-
Mix the buffer and acetonitrile in a 30:70 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Standard Stock Solution Preparation:
-
Accurately weigh about 10 mg of Febuxostat reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
-
Working Standard Solution Preparation:
-
Dilute the standard stock solution with the mobile phase to obtain a working concentration (e.g., 10 µg/mL).
-
-
Sample Preparation (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of powder equivalent to 10 mg of Febuxostat and transfer to a 10 mL volumetric flask.
-
Add about 7 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method.
-
Protocol 2: Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solution multiple times (e.g., five replicates) to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak areas).
-
Inject the sample solutions.
-
Analyze the chromatograms to determine the retention time and peak area of Febuxostat and any impurities or degradation products.
Protocol 3: Forced Degradation Studies
-
Acid Degradation:
-
To 1 mL of the standard stock solution, add 1 mL of 1N HCl.
-
Reflux the solution at 60°C for 2 hours.[11]
-
Cool the solution to room temperature and neutralize with 1 mL of 1N NaOH.
-
Dilute to a suitable concentration with the mobile phase and inject into the HPLC system.
-
-
Base Degradation:
-
To 1 mL of the standard stock solution, add 1 mL of 1N NaOH.
-
Keep the solution at room temperature for a specified period.
-
Neutralize with 1 mL of 1N HCl.
-
Dilute to a suitable concentration with the mobile phase and inject.
-
-
Oxidative Degradation:
-
To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for a specified period.
-
Dilute to a suitable concentration with the mobile phase and inject.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 60°C) for a specified period.
-
Dissolve the heat-treated sample in the mobile phase to a suitable concentration and inject.
-
-
Photolytic Degradation:
-
Expose the drug substance to UV light (e.g., in a photostability chamber) for a specified period.
-
Dissolve the exposed sample in the mobile phase to a suitable concentration and inject.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in the stability-indicating assay of Febuxostat.
Caption: Experimental workflow for the stability-indicating assay of Febuxostat.
Caption: Logical relationship of Febuxostat and its impurities in a stability assay.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. academic.oup.com [academic.oup.com]
- 9. caribjscitech.com [caribjscitech.com]
- 10. A stability indicating RP-HPLC method development for determination of Febuxostat in tablet dosage form | Semantic Scholar [semanticscholar.org]
- 11. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Resolving Peak Tailing for Febuxostat sec-butoxy acid in HPLC
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing of Febuxostat sec-butoxy acid in High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for this compound in HPLC?
Peak tailing for acidic compounds like this compound in reverse-phase HPLC is often a result of multiple interaction mechanisms between the analyte and the stationary phase.[1] The most common causes include:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups on the silica-based stationary phase can interact with the polar functional groups of the analyte, leading to peak tailing.[2][3]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, resulting in a distorted peak shape.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[5]
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase over time can create active sites that cause tailing.[2]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[3]
-
Metal Contamination: Trace metal impurities in the silica matrix of the column can interact with acidic analytes, causing tailing.[3]
Q2: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds. This compound is a carboxylic acid. To ensure a sharp, symmetrical peak, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa of the analyte. This ensures that the acid is predominantly in its neutral, protonated form, minimizing secondary interactions with the stationary phase. For acidic compounds, a lower pH (e.g., pH 2-3) is generally recommended to suppress the ionization of both the analyte and residual silanol groups on the column.[6]
Q3: Can the column chemistry contribute to peak tailing for this analyte?
Yes, the column chemistry plays a significant role. Key factors include:
-
Stationary Phase: Modern, high-purity silica columns with end-capping are designed to minimize the number of free silanol groups, thereby reducing peak tailing for polar and ionizable compounds.[1]
-
Column Type: For acidic compounds, columns with a polar-embedded or polar-endcapped stationary phase can sometimes provide better peak shapes.
-
Column Age and Condition: An older column may have lost some of its bonded phase or end-capping, exposing more silanol groups and leading to increased tailing.
Q4: What are some practical steps to reduce or eliminate peak tailing for this compound?
Here are several troubleshooting steps you can take:
-
Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase using an appropriate acid (e.g., phosphoric acid or formic acid).
-
Optimize Buffer Concentration: Ensure your buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH.[6]
-
Use a High-Purity, End-Capped Column: If you are not already, switch to a modern, high-purity silica C18 or C8 column with robust end-capping.
-
Reduce Injection Volume/Concentration: Dilute your sample to check if column overload is the issue.[5]
-
Employ a Guard Column: A guard column can protect your analytical column from contaminants in the sample that might cause peak tailing.
-
Check for Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector.[7]
-
Flush the Column: If you suspect contamination, flush the column with a strong solvent.
Q5: When should I consider using a different HPLC column?
Consider changing your HPLC column if:
-
You have tried optimizing the mobile phase (pH, buffer strength) without success.
-
The peak tailing is persistent even at low sample concentrations.
-
The column has been in use for a long time and its performance has degraded.
-
You are using an older generation (Type A silica) column.
-
The current column is not suitable for the pH range you need to work in.
Detailed Experimental Protocol
This protocol provides a starting point for the analysis of Febuxostat and its related substance, this compound.
Objective: To achieve a symmetric peak shape for this compound with adequate resolution from Febuxostat and other impurities.
Materials and Reagents:
-
Febuxostat Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[8]
-
Potassium Dihydrogen Phosphate (AR Grade)[9]
-
Orthophosphoric Acid (AR Grade)[9]
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 315 nm[10] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Mobile Phase Preparation (Phosphate Buffer, pH 3.0):
-
Weigh 2.5 grams of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.[9]
-
Adjust the pH to 3.0 with orthophosphoric acid.[9]
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix 400 mL of the phosphate buffer with 600 mL of acetonitrile.[9]
-
Degas the mobile phase by sonication for 10-15 minutes.
Standard Solution Preparation:
-
Prepare a stock solution of Febuxostat and this compound in the mobile phase.
-
From the stock solution, prepare working standards at the desired concentration.
Sample Solution Preparation:
-
Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the standard and sample solutions.
-
Analyze the resulting chromatograms for peak shape and resolution.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues.
Caption: Troubleshooting workflow for HPLC peak tailing.
Mechanism of Silanol Interaction
This diagram illustrates how secondary interactions with silanol groups can cause peak tailing.
Caption: Analyte interactions with the stationary phase.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 4. chromtech.com [chromtech.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. uhplcs.com [uhplcs.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 9. ijrpc.com [ijrpc.com]
- 10. ijprajournal.com [ijprajournal.com]
Improving resolution between Febuxostat and sec-butoxy acid impurity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for Febuxostat, with a specific focus on improving the resolution between Febuxostat and its sec-butoxy acid impurity.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for separating Febuxostat and its impurities?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common methods for the analysis of Febuxostat and its related substances.[1][2] These methods typically utilize a C18 stationary phase and a mobile phase consisting of a buffer and an organic solvent like acetonitrile or methanol.[1][2][3]
Q2: What is the sec-butoxy acid impurity of Febuxostat?
A2: Febuxostat sec-butoxy acid, also known as Febuxostat 2-Butyl Isomer, is a known impurity of Febuxostat. Its chemical name is 2-(4-(sec-Butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic Acid. It is crucial to separate this impurity from the main Febuxostat peak to ensure the quality and safety of the drug product.
Q3: What are the typical chromatographic conditions for separating Febuxostat and the sec-butoxy acid impurity?
A3: Successful separation is often achieved using a C18 column with a mobile phase containing a phosphate or ammonium acetate buffer at a slightly acidic pH (around 3-4) and an organic modifier like acetonitrile or a mixture of acetonitrile and methanol.[1][3] Gradient elution can also be employed to achieve better separation of all impurities.
Troubleshooting Guide: Improving Resolution
Poor resolution between Febuxostat and the sec-butoxy acid impurity is a common challenge. This guide provides a systematic approach to troubleshoot and resolve this issue.
Problem: Co-elution or poor resolution between Febuxostat and sec-butoxy acid impurity peaks.
Below is a workflow to diagnose and address this issue:
Caption: Troubleshooting workflow for poor resolution.
Detailed Troubleshooting Steps:
Q4: My resolution is poor. What is the first thing I should check?
A4: Always start by verifying your mobile phase. Incorrect preparation is a common source of error.
-
Composition: Double-check the ratios of your buffer and organic solvents.
-
pH: Measure the pH of your aqueous phase. A small deviation in pH can significantly impact the retention and selectivity of acidic compounds like Febuxostat and its acid impurities. For instance, some methods specify a pH of 4.0 for optimal separation.[3]
-
Freshness: Use freshly prepared mobile phase, as the composition and pH can change over time, especially with volatile components or buffers that can support microbial growth.
Q5: I have confirmed my mobile phase is correct, but the resolution is still not optimal. What's next?
A5: Examine your column's health and suitability.
-
Column Age and Performance: Over time, column performance degrades. If the column is old or has been used extensively, it may lose its efficiency, leading to broader peaks and poorer resolution.
-
Contamination: Contaminants from previous injections can accumulate on the column, creating active sites that can cause peak tailing and affect selectivity. Try flushing the column according to the manufacturer's instructions.
-
Column Chemistry: Ensure you are using a suitable column. A standard C18 column is a good starting point, but for challenging separations, a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase) might provide the necessary resolution.
Q6: How can I adjust my mobile phase to improve resolution?
A6:
-
Organic Solvent Ratio: If the peaks are eluting too quickly and are poorly resolved, try decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase retention times and may improve separation.
-
Buffer Concentration: The concentration of the buffer can influence peak shape and retention. If you are using a phosphate or acetate buffer, ensure the concentration is sufficient to maintain a stable pH.
-
Mobile Phase pH: The ionization state of Febuxostat and the sec-butoxy acid impurity is highly dependent on the mobile phase pH. Adjusting the pH can alter their hydrophobicity and interaction with the stationary phase, thus affecting their separation. A systematic study of pH (e.g., from 3.0 to 4.5) can help you find the optimal value for resolution.
Q7: Can flow rate and temperature be adjusted to improve resolution?
A7: Yes, these parameters can have a significant impact.
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, but it will also increase the run time.
-
Temperature: Increasing the column temperature can decrease viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. However, it can also alter the selectivity, so it should be optimized carefully.
Data Presentation: Chromatographic Conditions
The following tables summarize various reported chromatographic conditions for the analysis of Febuxostat and its impurities. This data can be used as a starting point for method development and troubleshooting.
Table 1: Reported RP-HPLC Methods for Febuxostat Analysis
| Parameter | Method 1[1] | Method 2[3] | Method 3 |
| Column | Kromosil C18 | Nucleosil C18 (250 x 4.6mm, 5µm) | Exsil ODS-B (250 x 4.6 mm, 5µm) |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water | 10 mM Ammonium Acetate Buffer (pH 4.0 with 0.2% triethylamine) | 0.1% v/v Triethylamine in water (pH 2.5 with orthophosphoric acid) |
| Mobile Phase B | Methanol and Acetonitrile | Acetonitrile | 0.1%v/v orthophosphoric acid in (80:20) %v/v acetonitrile and methanol |
| Elution | Isocratic | Isocratic (15:85, A:B) | Gradient |
| Flow Rate | Not Specified | 1.2 mL/min | 1.0 mL/min |
| Detection | Not Specified | 275 nm | 315 nm |
Table 2: Reported UPLC Method for Febuxostat Impurity Analysis
| Parameter | Method 4[2][4] |
| Column | Zorbax RRHD Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Trifluoroacetic acid, acetonitrile, and water |
| Elution | Linear Gradient |
| Flow Rate | Not Specified |
| Detection | Not Specified |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Febuxostat and Impurities (Based on[1][3])
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare a 10 mM ammonium acetate solution and adjust the pH to 4.0 using 0.2% triethylamine. Filter through a 0.45 µm membrane filter.
-
Organic Phase: HPLC grade acetonitrile.
-
Mobile Phase: Mix the aqueous and organic phases in the desired ratio (e.g., 15:85 v/v). Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Febuxostat reference standard in the mobile phase to obtain a known concentration.
-
Similarly, prepare a standard solution of the sec-butoxy acid impurity.
-
A mixed standard solution containing both Febuxostat and the impurity can be prepared to determine the resolution.
-
-
Sample Preparation:
-
For drug substance, dissolve a known amount in the mobile phase.
-
For drug product, crush tablets, extract the drug with a suitable solvent (e.g., mobile phase), and filter the solution to remove excipients.
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection: UV at 275 nm.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times.
-
Calculate the resolution between the Febuxostat and sec-butoxy acid impurity peaks. A resolution factor of >1.5 is generally considered acceptable.
-
References
Technical Support Center: LC-MS/MS Analysis of Febuxostat and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of Febuxostat and its metabolites, such as Febuxostat sec-butoxy acid.
Troubleshooting Guide
This guide addresses specific issues related to matrix effects that you might encounter during your experiments.
| Issue/Observation | Potential Cause | Recommended Action |
| Poor reproducibility of analyte signal across different sample lots. | Variable Matrix Effects: Different biological samples can have varying compositions of endogenous materials (e.g., phospholipids, salts) that interfere with ionization.[1][2][3] | 1. Assess Matrix Effect: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement across multiple sources of blank matrix.[1][4][5][6] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Febuxostat-d7) is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization effects.[2][4][7] 3. Improve Sample Cleanup: Optimize the sample preparation method (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction) to remove interfering components.[4][5][8] |
| Analyte peak area is significantly lower in matrix samples compared to neat solutions (Ion Suppression). | Co-elution of Interfering Compounds: Endogenous matrix components, particularly phospholipids, can co-elute with the analyte and suppress its ionization in the ESI source.[1][5][6][9] | 1. Modify Chromatographic Conditions: Adjust the mobile phase gradient, change the column chemistry, or alter the flow rate to improve the separation of the analyte from interfering peaks.[4][7][10] 2. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[4][10] 3. Post-Column Infusion Experiment: Conduct a post-column infusion experiment to identify regions of ion suppression in the chromatogram and adjust the analyte's retention time to elute in a cleaner region.[6][7][9] |
| Analyte peak area is significantly higher in matrix samples compared to neat solutions (Ion Enhancement). | Co-elution of Compounds that Enhance Ionization: Certain matrix components can facilitate the ionization of the analyte, leading to an artificially high signal.[1][6] | 1. Chromatographic Optimization: Similar to mitigating ion suppression, improving the chromatographic separation is crucial to resolve the analyte from enhancing compounds.[4][7] 2. Thorough Sample Cleanup: Employ more rigorous sample preparation techniques to remove the compounds causing enhancement.[5] |
| Inconsistent Internal Standard (IS) response across the analytical batch. | IS also affected by Matrix Effects: If using an analog internal standard, it may not experience the same degree of matrix effect as the analyte due to differences in chromatographic retention and ionization efficiency.[7] | 1. Switch to a SIL-IS: A stable isotope-labeled internal standard is the preferred choice as its physicochemical properties are nearly identical to the analyte.[2][4][7] 2. Re-evaluate Sample Preparation: The current extraction method may not be effectively removing interferences that specifically affect the IS. |
| Shift in analyte retention time between standards and biological samples. | Matrix-Induced Chromatographic Effects: High concentrations of matrix components can alter the column chemistry or interact with the analyte, causing shifts in retention time.[2] | 1. Improve Sample Cleanup: A cleaner extract is less likely to cause retention time shifts.[8] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for this effect.[2] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting, undetected compounds in the sample matrix.[1][4][6][11] These interfering components can originate from the biological sample itself (e.g., phospholipids, proteins, salts) or from external sources like anticoagulants or dosing vehicles.[1][6] Matrix effects are a major concern in quantitative bioanalysis because they can adversely affect the accuracy, precision, and sensitivity of the method.[4]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: The most common method to quantitatively assess matrix effects is the post-extraction spike experiment.[5][6] This involves comparing the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution. A qualitative assessment can be performed using a post-column infusion experiment, which helps to identify regions of ion suppression or enhancement across the chromatographic run.[6][7][9]
Q3: What is the best sample preparation technique to minimize matrix effects for Febuxostat and its metabolites?
A3: While simpler methods like protein precipitation (PPT) are fast, they are often less effective at removing matrix components.[12][13] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts and reducing matrix effects.[5][8][13][14] The choice of method will depend on the specific properties of the analyte and the complexity of the matrix. For Febuxostat, both LLE and PPT have been successfully used.[13][14]
Q4: Can changing my LC or MS conditions help mitigate matrix effects?
A4: Yes. Optimizing chromatographic conditions to separate the analyte from interfering matrix components is a key strategy.[4][7] This can involve adjusting the gradient, using a different column, or modifying the mobile phase composition.[4] On the MS side, sometimes switching the ionization polarity (e.g., from positive to negative ion mode) can reduce matrix effects, as fewer matrix components may ionize in the selected mode.[10]
Q5: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?
A5: A SIL-IS is considered the gold standard for compensating for matrix effects.[2][4] Because it has the same chemical structure as the analyte, it co-elutes and experiences nearly identical ionization suppression or enhancement.[7] This allows for accurate correction of the analyte signal, leading to more reliable quantitative results.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) into the mobile phase or reconstitution solvent at a specific concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix. After the final evaporation step, spike the dried extracts with the analyte and IS at the same concentrations as Set A.
-
Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank biological matrix before extraction at the same concentrations.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Mean Peak Area Ratio of Analyte/IS in Set A)
-
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The IS-normalized MF should be close to 1 for effective compensation.[1]
-
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
-
Set up a constant infusion of a standard solution of this compound into the MS detector, bypassing the LC column, via a T-connector.
-
Establish a stable baseline signal for the analyte.
-
Inject an extracted blank matrix sample onto the LC column.
-
Monitor the analyte's signal. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively, as components from the matrix elute from the column.[6][15] This allows for the optimization of chromatography to move the analyte's retention time away from these zones of interference.
Quantitative Data Summary
The following table presents a template for summarizing the results from a matrix effect experiment. Actual values would be obtained by following Protocol 1.
| Analyte Concentration | Mean Analyte Peak Area (Neat Solution - Set A) | Mean Analyte Peak Area (Post-Spike Matrix - Set B) | Matrix Factor (MF) | IS-Normalized MF | Interpretation |
| Low QC (e.g., 5 ng/mL) | 50,000 | 35,000 | 0.70 | 0.98 | Significant ion suppression, compensated by IS. |
| Mid QC (e.g., 500 ng/mL) | 5,000,000 | 3,600,000 | 0.72 | 0.99 | Consistent ion suppression, compensated by IS. |
| High QC (e.g., 5000 ng/mL) | 50,000,000 | 37,500,000 | 0.75 | 1.01 | Consistent ion suppression, compensated by IS. |
Ideally, the absolute Matrix Factor should be between 0.75 and 1.25, and the IS-normalized MF should be close to 1.0.[1]
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Logic of the post-extraction spike experiment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gtfch.org [gtfch.org]
- 12. Introduction of an Innovative approach for Bioanalytical Method Development and Validation of Febuxostat by using LC-ESI-MS/MS in Human Plasma - ProQuest [proquest.com]
- 13. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. openaccesspub.org [openaccesspub.org]
Optimizing mobile phase for Febuxostat impurity separation
Here is a technical support center with troubleshooting guides and FAQs for optimizing the mobile phase for Febuxostat impurity separation.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to overcome common challenges in separating Febuxostat and its related impurities using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for developing an RP-HPLC method for Febuxostat impurity separation?
A1: A good starting point for method development involves a C18 column and a mobile phase consisting of a buffer and an organic modifier.[1][2] Many established methods use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][3] The mobile phase is typically a combination of an acidic buffer (like acetate or phosphate buffer) and an organic solvent, most commonly acetonitrile.[2][4][5] Detection is usually performed using a UV detector, with wavelengths reported around 218 nm, 254 nm, or 320 nm.[1][2][5]
Q2: How does the pH of the mobile phase impact the separation of Febuxostat and its impurities?
A2: The mobile phase pH is a critical parameter that can significantly alter retention time, peak shape, and selectivity.[6] Febuxostat and many of its impurities are ionizable compounds. Adjusting the pH affects their degree of ionization; unionized forms are generally more retained on a reversed-phase column.[6][7] For acidic analytes like Febuxostat, using a lower pH (e.g., pH 4.0) suppresses ionization, leading to better retention and often sharper peaks.[2][4] Operating too close to a compound's pKa can lead to split or tailing peaks, as both ionized and unionized forms may be present.[6][8] Therefore, controlling the pH with a suitable buffer is essential for achieving reproducible and robust separation.[6]
Q3: Which organic modifier is better for this separation: acetonitrile or methanol?
A3: Both acetonitrile and methanol are common organic modifiers used for Febuxostat analysis. However, acetonitrile is often preferred as it can provide better sensitivity and peak symmetry.[1] Some studies have found that using acetonitrile results in sharper peaks compared to methanol.[9] The choice can also depend on the specific impurities being targeted. For instance, a mobile phase of acetonitrile and methanol in an 85:15 (v/v) ratio has been shown to yield good peak symmetry and a shorter retention time.[1] It is recommended to evaluate both solvents during method development to determine which provides the optimal resolution for your specific sample.
Q4: Should I use an isocratic or a gradient elution method for separating Febuxostat impurities?
A4: The choice between isocratic and gradient elution depends on the complexity of the impurity profile.
-
Isocratic elution , where the mobile phase composition remains constant, is simpler, requires less sophisticated equipment, and is often sufficient for separating a few components with similar properties.[10] Several validated isocratic methods for Febuxostat have been published.[1][2][3]
-
Gradient elution , where the mobile phase composition changes over time, is better suited for complex samples containing impurities with a wide range of polarities.[10][11] It can resolve both early and late-eluting peaks effectively, often resulting in sharper peaks and shorter overall analysis times.[10][11] For analyzing a complex mixture of process-related impurities and degradation products, a gradient method is frequently necessary.[3][12]
Q5: What are the most common impurities found in Febuxostat?
A5: Impurities in Febuxostat can originate from the synthesis process or from degradation.[13] Common process-related impurities include amide, sec-butyl, des-cyano, and des-acid impurities.[3][12] Other identified impurities include various esters (methyl, ethyl, isopropyl), isomers, and byproducts from the synthetic route.[14][15][16] Forced degradation studies show that Febuxostat is particularly sensitive to acidic conditions, leading to hydrolysis products.[2][4][17]
Troubleshooting Common Issues
Q: My Febuxostat peak is tailing. What are the likely causes and solutions?
A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[18] For basic compounds, this can be due to interactions with acidic residual silanol groups on the silica-based column packing.[18]
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate. Operating at a lower pH (e.g., below 3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[18]
-
Use a Buffer: An unbuffered mobile phase can lead to pH shifts on the column, causing tailing. Incorporate a suitable buffer (e.g., phosphate, acetate) at an appropriate concentration (10-20 mM) to maintain a consistent pH.[3][19]
-
Consider Additives: Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites, improving peak shape.[3]
-
Column Issues: The column itself could be the problem. A void at the column inlet or a blocked frit can cause tailing for all peaks.[18][20] Try backflushing the column or replacing it if it's old.[20]
-
Sample Overload: Injecting too much sample can lead to mass overload and peak tailing.[21] Try diluting your sample and injecting a smaller volume or mass.[20][21]
Q: I am not getting good resolution between two critical impurities. What should I try?
A: Poor resolution requires adjusting the selectivity of the chromatographic system.
-
Adjust Organic Modifier Percentage: Fine-tune the ratio of the organic modifier to the aqueous buffer. A small decrease in the organic solvent percentage will increase retention times and may improve the separation between closely eluting peaks.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or using a mixture of both. Different solvents can alter selectivity and change the elution order.
-
Modify Mobile Phase pH: Altering the pH can change the ionization state of the impurities differently, which can significantly impact their retention and improve resolution.[6]
-
Switch to Gradient Elution: If you are using an isocratic method, switching to a shallow gradient around the elution time of the critical pair can often provide the needed resolution.[11]
Q: My retention times are drifting or shifting between injections. What is causing this?
A: Unstable retention times point to a lack of equilibrium or changes in the system.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. This is especially critical for gradient methods, which require a re-equilibration step after each run.[11]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause. Ensure the mobile phase is prepared fresh daily and is well-mixed and degassed. If the mobile phase is a mixture of buffer and organic solvent, premix them to avoid composition changes from pump proportioning valves.
-
Temperature Fluctuation: HPLC separations are sensitive to temperature. Use a column oven to maintain a constant, elevated temperature, which improves reproducibility.
-
pH Instability: If the mobile phase buffer is not effective, the pH can drift, causing retention time shifts for ionizable compounds.[20] Check the buffer's pKa and ensure you are operating within its effective buffering range.
Data Presentation
Table 1: Summary of Reported RP-HPLC Mobile Phases for Febuxostat Impurity Analysis
| Buffer Component | Organic Modifier(s) | Ratio (Aqueous:Organic) | pH | Column | Reference |
| Sodium Acetate Buffer | Acetonitrile | 40:60 (v/v) | 4.0 | C18 | [2][4] |
| 10 mM Ammonium Acetate | Acetonitrile | 15:85 (v/v) | 4.0 (adj. with TEA) | Nucleosil C18 | [3] |
| N/A | Acetonitrile : Methanol | 85:15 (v/v) | N/A | Zodiac C18 | [1] |
| Phosphate Buffer | Acetonitrile | 40:60 (v/v) | N/A | C8 | [5] |
| 0.1% Ortho Phosphoric Acid | Methanol : Acetonitrile (85:15) | Gradient | N/A | Kromosil C18 | [15] |
| Trifluoroacetic Acid, Water | Acetonitrile | Gradient | N/A | Zorbax RRHD Eclipse Plus C18 | [22] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Impurity Profiling
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 20 mM sodium acetate buffer. Adjust the pH to 4.0 using acetic acid. Filter through a 0.45 µm membrane filter.
-
Organic Phase (B): HPLC-grade Acetonitrile.
-
Isocratic Elution: Premix the Aqueous Phase and Organic Phase in a 40:60 (v/v) ratio. Degas the mixture for 15 minutes in an ultrasonic bath.[2]
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve Febuxostat reference standard in the mobile phase to obtain a concentration of approximately 100 µg/mL.
-
-
Sample Solution Preparation:
-
Weigh and transfer a quantity of the drug substance or crushed tablets equivalent to 10 mg of Febuxostat into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 20 minutes to dissolve.
-
Make up the volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter before injection.[1]
-
-
Chromatographic Conditions:
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[1] A stock solution of Febuxostat (e.g., 1 mg/mL) is typically used.
-
Acid Hydrolysis: Mix the stock solution with 0.1N HCl and reflux for a specified period (e.g., 30 minutes at 80°C). Cool, neutralize with 0.1N NaOH, and dilute with mobile phase.[23] Febuxostat is known to be particularly sensitive to acidic conditions.[2][4][17]
-
Base Hydrolysis: Mix the stock solution with 0.1N NaOH and reflux for a specified period (e.g., 30 minutes at 80°C). Cool, neutralize with 0.1N HCl, and dilute with mobile phase.[23] Febuxostat is generally stable under alkaline conditions.[2][4]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature or reflux for a period (e.g., 30 minutes at 80°C).[1][23] Dilute with mobile phase.
-
Thermal Degradation: Keep the solid drug substance in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours).[1] Dissolve the stressed sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., in a photostability chamber) for a defined period.[1] Analyze the resulting solution.
After stressing each sample, analyze it using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main Febuxostat peak and from each other.
Visualizations
Caption: Workflow for optimizing mobile phase in HPLC.
Caption: Decision tree for troubleshooting peak tailing.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ijrpc.com [ijrpc.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. veeprho.com [veeprho.com]
- 8. moravek.com [moravek.com]
- 9. ijrpr.com [ijrpr.com]
- 10. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 11. mastelf.com [mastelf.com]
- 12. Study of impurity carryover and impurity profile in Febuxostat drug substance by LC-MS/MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. pharmtech.com [pharmtech.com]
- 15. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
Degradation pathways of Febuxostat leading to sec-butoxy acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways of Febuxostat, with a focus on troubleshooting experimental challenges and providing clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Febuxostat known to be unstable?
A1: Febuxostat is susceptible to degradation under several conditions, including acidic and alkaline hydrolysis, oxidative stress, and photolysis.[1][2][3] It is particularly labile in acidic solutions, which can lead to the hydrolysis of its ester and cyano functional groups.[4][5][6] While it shows relative stability under neutral photolytic and thermal conditions, significant degradation is observed under alkaline and neutral hydrolytic conditions, as well as under UV light in both acidic and alkaline environments.[1][2]
Q2: What are the primary degradation products of Febuxostat?
A2: Forced degradation studies have identified several degradation products (DPs). The primary pathways involve the hydrolysis of the isobutoxy ester group and the cyano group.[4][5][6] Under acidic conditions, for example, several DPs, often designated as DP-1, DP-2, DP-3, and DP-4, have been identified and characterized.[4][5] These products result from the hydrolysis of the ester and cyano moieties.[4][5][6]
Q3: The topic mentions "sec-butoxy acid" as a degradation product. Can you clarify this?
A3: The chemical structure of Febuxostat contains an isobutoxy group, not a sec-butoxy group. Hydrolysis of this isobutoxy ether linkage under forced degradation conditions would lead to the formation of isobutanol and the corresponding phenol derivative of Febuxostat, not "sec-butoxy acid." It is possible that "sec-butoxy acid" is a misnomer for one of the actual degradation products. The primary acidic degradation product results from the hydrolysis of the ester on the thiazole ring to a carboxylic acid. We recommend referring to the characterized degradation products found in the literature, which are typically formed via hydrolysis of the ester and cyano groups.[4][5][6]
Q4: How can I prevent the degradation of Febuxostat during my experiments?
A4: To minimize degradation, it is crucial to control the pH of your solutions. Buffering the solution to an appropriate pH where Febuxostat exhibits maximum stability is recommended.[1] Avoid strongly acidic, alkaline, and neutral hydrolytic conditions.[1] If working with solutions, protect them from light by using amber vials or working in a dark environment to prevent photolytic degradation, especially in acidic or alkaline media.[1] Also, avoid the use of oxidizing agents.[1] For long-term experiments, it is advisable to prepare fresh solutions of Febuxostat immediately before use.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Degradation of Febuxostat in Solution | pH of the medium: Febuxostat is prone to hydrolysis in acidic, neutral, and alkaline solutions.[1] | Buffer your solution to a pH where Febuxostat exhibits maximum stability. Based on forced degradation studies, avoiding strongly acidic or alkaline, as well as neutral hydrolytic conditions, is recommended.[1] |
| Exposure to light: Photodegradation can occur, particularly in acidic or alkaline media.[1] | Protect your solutions from light by using amber vials or by working in a dark environment.[1] | |
| Presence of oxidizing agents: Febuxostat degrades in the presence of oxidizing agents.[1] | Avoid the use of oxidizing agents in your experimental setup. If their use is unavoidable, consider including an appropriate antioxidant and perform control experiments.[1] | |
| Inconsistent Results in Analytical Assays (e.g., HPLC) | Poor peak shape or resolution: Inadequate mobile phase composition. | Optimize the mobile phase. A common mobile phase for Febuxostat analysis is a mixture of an ammonium acetate buffer and acetonitrile.[7] Adjusting the ratio and pH can improve peak shape and resolution. |
| Variable retention times: Fluctuation in flow rate or temperature. | Ensure the HPLC system is properly maintained and calibrated. Use a column oven to maintain a consistent temperature. Small changes in flow rate (e.g., ±0.1 mL/min) should be evaluated for their impact on robustness.[8] | |
| Presence of unknown peaks: These could be degradation products. | Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products and identify their retention times. This will help in confirming if the unknown peaks in your sample are indeed degradants.[2][3] | |
| Precipitation of Febuxostat in Aqueous Solutions | Low aqueous solubility: Febuxostat is a BCS Class II drug with low solubility.[1] | Prepare stock solutions in an appropriate organic solvent like methanol or DMSO before diluting in aqueous buffers. Ensure the final concentration in the aqueous medium does not exceed its solubility limit. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Febuxostat
This protocol outlines the conditions for inducing degradation of Febuxostat to identify potential degradation products.
Materials:
-
Febuxostat active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
C18 column (e.g., 250 x 4.6mm, 5µm)[7]
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of Febuxostat in methanol and add 1N HCl. Reflux the solution at 60°C for 2 hours.[5] Neutralize the solution with 1N NaOH before analysis.
-
Alkaline Hydrolysis: Dissolve Febuxostat in methanol and add 1N NaOH. Keep the solution at room temperature for a specified period, monitoring the degradation by HPLC. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Dissolve Febuxostat in methanol and add 3% H₂O₂. Keep the solution at room temperature and protect from light. Monitor the degradation over time.
-
Photolytic Degradation: Prepare a solution of Febuxostat in methanol and expose it to UV light (e.g., in a photostability chamber). Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Store solid Febuxostat powder in a hot air oven at a specified temperature (e.g., 50°C for 60 days)[3]. Dissolve the stressed sample in the mobile phase for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by RP-HPLC. A typical mobile phase is a mixture of ammonium acetate buffer and acetonitrile.[7] Detection is commonly performed at 315 nm or 275 nm.[7][9]
Protocol 2: RP-HPLC Method for Quantification of Febuxostat and its Degradation Products
This protocol provides a general method for the separation and quantification of Febuxostat and its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., Nucleosil C18, 250 x 4.6mm, 5µm)[7]
Chromatographic Conditions:
-
Mobile Phase: A mixture of 10mM ammonium acetate buffer (pH 4.0, adjusted with 0.2% triethylamine) and acetonitrile in a ratio of 15:85 (v/v).[7]
-
Flow Rate: 1.2 mL/min.[7]
-
Detection Wavelength: 275 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of Febuxostat in the mobile phase. Prepare a series of dilutions to create a calibration curve (e.g., 50.0 – 400.0 μg/mL).[7]
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify and quantify Febuxostat and its degradation products by comparing their peak areas and retention times with those of the standards. The retention time for Febuxostat under these conditions is approximately 3.45 min.[7]
Data Presentation
Table 1: Summary of Forced Degradation Studies of Febuxostat
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Approx.) | Major Degradation Products |
| Acid Hydrolysis | 1N HCl | 2 hours | 60°C | 21.12%[5] | DP-1, DP-2, DP-3, DP-4[5] |
| Alkaline Hydrolysis | 1N NaOH | Varies | Room Temp | Significant[2] | Hydrolysis products |
| Oxidative Degradation | 3% H₂O₂ | Varies | Room Temp | Significant[2] | Oxidation products |
| Photolytic (Acidic) | UV Light in acidic media | Varies | Ambient | Significant[2] | Photodegradation products |
| Photolytic (Alkaline) | UV Light in alkaline media | Varies | Ambient | Significant[2] | Photodegradation products |
| Thermal Degradation | Solid state | 60 days | 50°C | Stable[3] | - |
Visualizations
Caption: Simplified degradation pathway of Febuxostat under hydrolytic stress.
Caption: Workflow for forced degradation studies of Febuxostat.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. ijrpr.com [ijrpr.com]
- 9. ajrconline.org [ajrconline.org]
Technical Support Center: Analysis of Febuxostat Sec-Butoxy Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of Febuxostat sec-butoxy acid during HPLC analysis.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its on-column stability a concern?
A1: this compound, or 2-(4-(sec-Butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic Acid, is a known impurity of the drug Febuxostat.[1][2] As a carboxylic acid, it is susceptible to on-column degradation and undesirable secondary interactions, particularly during reversed-phase HPLC analysis. These issues can manifest as poor peak shape (tailing), loss of signal intensity, and the appearance of extraneous peaks, all of which compromise the accuracy and reliability of analytical data.
Q2: What is the primary cause of on-column degradation and peak tailing for this compound?
A2: The primary cause is related to the mobile phase pH. If the pH is close to or above the acid dissociation constant (pKa) of the carboxylic acid group on this compound, the molecule will exist in its ionized (anionic) state. This negatively charged form can interact strongly with residual silanol groups on silica-based HPLC columns, leading to peak tailing.[3][4] Furthermore, these interactions and certain mobile phase conditions can potentially catalyze on-column degradation.
Q3: How does mobile phase pH selection impact the analysis?
A3: Mobile phase pH is a critical parameter. To ensure robust and reproducible results for an acidic analyte like this compound, the mobile phase pH should be set at least 1.5 to 2 pH units below the analyte's pKa.[5][6] This ensures the carboxylic acid group remains in its protonated (non-ionized) form, minimizing secondary interactions with the stationary phase and improving peak shape and stability.
Q4: Can the choice of HPLC column affect the on-column degradation of this compound?
A4: Yes, the column chemistry is a significant factor. Traditional silica-based columns (Type A silica) can have a higher population of acidic silanol groups that can lead to undesirable interactions.[7] Modern, high-purity silica columns (Type B) that are fully end-capped are designed to minimize these secondary interactions and are generally recommended.[8] For particularly challenging separations or when operating at higher pH is unavoidable, columns with alternative stationary phases (e.g., polymer-based or hybrid silica) could be considered.[9]
Q5: What are the typical signs of on-column degradation in my chromatogram?
A5: Signs of on-column degradation can include:
-
Appearance of new, unexpected peaks: These often appear as small, broad peaks, particularly at earlier retention times.
-
Poor peak shape: This includes peak tailing, fronting, or splitting of the main analyte peak.
-
Loss of analyte response: A decrease in the peak area or height of this compound over a series of injections.
-
Irreproducible retention times: Jitter in the retention time of the analyte peak.
-
Elevated baseline noise: A noisy or drifting baseline can sometimes indicate a continuous degradation process.[10]
II. Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the on-column degradation of this compound.
Diagram: Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting on-column degradation.
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| Peak Tailing | Inappropriate Mobile Phase pH: The pH is too high, causing ionization of the carboxylic acid group. | Lower the mobile phase pH to 2.5-3.5 using an appropriate acidifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid). | Sharper, more symmetrical peak with improved asymmetry factor. |
| Secondary Silanol Interactions: Active silanol groups on the column are interacting with the analyte. | Use a modern, fully end-capped C18 column (Type B silica). Consider a column with a different stationary phase if the problem persists. | Reduced peak tailing and more consistent retention times. | |
| Extra Peaks Appearing | On-Column Degradation: The analyte is degrading during the chromatographic run. | In addition to lowering the mobile phase pH, consider reducing the column temperature. A lower temperature can slow down degradation kinetics. | Reduction or elimination of degradation peaks. |
| Sample Degradation Prior to Injection: The analyte is unstable in the sample solvent. | Prepare samples fresh and analyze them promptly. If necessary, investigate the stability of the analyte in different solvents. | Consistent chromatograms without the appearance of new peaks over time. | |
| Loss of Signal Intensity | Irreversible Adsorption or Degradation: The analyte is being lost on the column. | Flush the column with a strong solvent sequence. If this fails, the column may be irreversibly contaminated or degraded and should be replaced. | Restoration of peak area/height. If not, a new column should resolve the issue. |
| Column Overload: Injecting too much analyte mass. | Reduce the sample concentration or the injection volume. | Improved peak shape and proportional response with concentration. | |
| Shifting Retention Times | Poorly Equilibrated Column: The column is not fully equilibrated with the mobile phase. | Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection. | Stable and reproducible retention times. |
| Mobile Phase Instability: The mobile phase composition is changing over time. | Prepare fresh mobile phase daily. Ensure adequate mixing if using a multi-component mobile phase. | Consistent retention times across a sequence of runs. |
III. Experimental Protocols
Protocol 1: Method for Investigating the Effect of Mobile Phase pH on Analyte Stability
Objective: To determine the optimal mobile phase pH for minimizing peak tailing and on-column degradation of this compound.
Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection Wavelength: 315 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Mobile Phase Preparation:
-
Prepare a series of aqueous mobile phase components buffered at different pH values (e.g., pH 2.5, 3.5, 4.5, and 5.5). Use a buffer with a suitable pKa for each pH range (e.g., phosphate buffer).
-
The organic mobile phase component will be acetonitrile or methanol.
-
The final mobile phase will be a mixture of the aqueous and organic components (e.g., 60:40 v/v).
-
-
Sample Preparation:
-
Prepare a standard solution of this compound in a diluent compatible with the initial mobile phase (e.g., 50:50 water:acetonitrile).
-
-
Experimental Procedure:
-
Equilibrate the column with the first mobile phase (e.g., pH 5.5) for at least 20 column volumes.
-
Inject the standard solution and record the chromatogram.
-
Repeat the injection at least three times to assess reproducibility.
-
Sequentially switch to the mobile phases with lower pH values (4.5, 3.5, and 2.5), ensuring the column is thoroughly equilibrated with each new mobile phase before injecting the sample.
-
Record the chromatograms for each pH condition.
-
-
Data Analysis:
-
For each pH condition, calculate the peak asymmetry factor, theoretical plates, and the peak area of this compound.
-
Note the presence and area of any degradation peaks.
-
Summarize the data in a table for comparison.
-
Illustrative Data Table: Effect of Mobile Phase pH
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry Factor | Theoretical Plates | % Degradation (Illustrative) |
| 5.5 | 4.2 | 2.1 | 4500 | 5.2 |
| 4.5 | 5.8 | 1.6 | 7200 | 2.1 |
| 3.5 | 7.5 | 1.2 | 9500 | < 0.5 |
| 2.5 | 8.9 | 1.1 | 11000 | < 0.1 |
Diagram: Analyte Ionization vs. Mobile Phase pH
Caption: The effect of mobile phase pH on analyte ionization and stability.
References
- 1. This compound(L) [artisbiotech.com]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. uhplcs.com [uhplcs.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Troubleshooting poor recovery of Febuxostat sec-butoxy acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Febuxostat sec-butoxy acid during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing low recovery of this compound from plasma samples using liquid-liquid extraction (LLE). What are the potential causes and solutions?
A1: Poor recovery of acidic analytes like this compound in LLE is often linked to improper pH of the aqueous sample, inappropriate solvent selection, or analyte instability.
-
Inadequate pH Adjustment: this compound is a carboxylic acid. For efficient extraction into an organic solvent, the aqueous sample's pH must be adjusted to be at least 2 pH units below the analyte's pKa. The pKa of Febuxostat is approximately 3.3, and its sec-butoxy acid derivative is expected to have a similar pKa.[1] At a pH below its pKa, the carboxylic acid group is protonated (neutral), making the molecule less water-soluble and more readily extracted into an organic solvent.[2]
-
Solution: Acidify your plasma sample to a pH of approximately 1-2 using a suitable acid like formic acid or hydrochloric acid before extraction.[3]
-
-
Suboptimal Extraction Solvent: The choice of organic solvent is critical. A solvent that is too polar may result in poor partitioning of the analyte from the aqueous phase, while a very non-polar solvent may not efficiently extract the analyte.
-
Analyte Adsorption: The analyte may adsorb to glassware or plasticware, leading to losses.
-
Solution: Silanize glassware to reduce active sites for adsorption. Using polypropylene tubes can also minimize this issue.
-
-
Emulsion Formation: Vigorous mixing can sometimes lead to the formation of an emulsion between the aqueous and organic layers, making separation difficult and reducing recovery.
-
Solution: Use gentle, consistent mixing (e.g., rocking or slow vortexing) instead of vigorous shaking. If an emulsion forms, centrifugation or the addition of a small amount of a demulsifying agent (e.g., a saturated salt solution) can help break it.
-
Q2: Our lab is using solid-phase extraction (SPE) for sample cleanup, but the recovery of this compound is inconsistent. How can we troubleshoot this?
A2: Inconsistent SPE recovery for acidic compounds often stems from issues with sorbent selection, sample pH, and elution conditions.
-
Incorrect Sorbent Choice: Using a sorbent that does not have the appropriate retention mechanism for your analyte is a common pitfall.
-
Solution: For an acidic compound like this compound, a reversed-phase (e.g., C18, C8) or a mixed-mode sorbent with both reversed-phase and anion-exchange properties is generally suitable.[5]
-
-
Improper Sample pH during Loading: Similar to LLE, the pH of the sample during loading onto a reversed-phase SPE cartridge is crucial.
-
Solution: The sample should be acidified to a pH at least 2 units below the pKa of this compound to ensure it is in its neutral, protonated form. This will enhance its retention on the non-polar sorbent.[5]
-
-
Inadequate Column Conditioning or Equilibration: Failure to properly prepare the SPE cartridge can lead to poor and inconsistent binding of the analyte.
-
Solution: Always follow the manufacturer's instructions for conditioning (wetting the sorbent with an organic solvent like methanol) and equilibration (priming the sorbent with a solution similar in composition to the sample matrix, e.g., acidified water).
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent completely.
-
Solution: For a reversed-phase sorbent, a solvent with a higher organic content (e.g., acetonitrile or methanol) is needed for elution. To elute an acidic compound, it can be beneficial to use a basic elution solvent (e.g., containing a small amount of ammonium hydroxide) to ionize the carboxylic acid group, making it more polar and easier to elute with a polar solvent.
-
-
Flow Rate Issues: If the sample is loaded or eluted too quickly, there may be insufficient interaction time between the analyte and the sorbent.[6]
-
Solution: Optimize the flow rate during sample loading and elution. Slower flow rates generally improve retention and elution efficiency.
-
Data Presentation
The following table summarizes the expected recovery trends for this compound under various LLE and SPE conditions. Note that these are illustrative values based on general principles of acidic drug extraction and may need to be optimized for your specific experimental setup.
| Extraction Method | Condition | Parameter | Expected Recovery (%) | Rationale |
| LLE | Sample pH | 1-2 | 85 - 95 | Analyte is protonated and readily extracted into the organic phase. |
| Sample pH | 4-5 | 40 - 60 | A significant portion of the analyte is ionized and remains in the aqueous phase. | |
| Sample pH | 7 | < 20 | Analyte is fully ionized and highly water-soluble. | |
| Extraction Solvent | Ethyl Acetate | 80 - 95 | Good polarity match for extracting the neutral form of the analyte. | |
| Extraction Solvent | Hexane | < 30 | Too non-polar to efficiently extract the analyte. | |
| SPE (C18) | Loading pH | 1-2 | 90 - 98 | Analyte is neutral and strongly retained on the non-polar sorbent. |
| Loading pH | 7 | < 10 | Analyte is ionized and passes through the sorbent unretained. | |
| Elution Solvent | Acetonitrile | 70 - 85 | Elutes the neutral analyte. | |
| Elution Solvent | Acetonitrile with 0.5% NH4OH | 90 - 99 | The basic modifier ionizes the analyte, facilitating its elution. |
Experimental Protocols
Detailed Protocol for Liquid-Liquid Extraction (LLE) from Human Plasma
-
Sample Preparation:
-
To 500 µL of human plasma in a polypropylene tube, add an appropriate internal standard.
-
Acidify the plasma sample to pH 1-2 by adding 50 µL of 1M HCl or 10% formic acid. Vortex briefly to mix.
-
-
Extraction:
-
Add 2 mL of ethyl acetate to the acidified plasma sample.
-
Cap the tube and mix on a rocker or rotator for 15 minutes to ensure thorough extraction without forming a significant emulsion.
-
-
Phase Separation:
-
Centrifuge the sample at 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Detailed Protocol for Solid-Phase Extraction (SPE) from Urine
-
Sorbent: Reversed-phase C18 SPE cartridge (e.g., 100 mg, 3 mL).
-
Cartridge Conditioning:
-
Wash the cartridge with 3 mL of methanol.
-
Wash the cartridge with 3 mL of deionized water.
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge with 3 mL of 0.1% formic acid in water.
-
-
Sample Preparation and Loading:
-
To 1 mL of urine, add an appropriate internal standard.
-
Acidify the urine sample by adding 100 µL of 10% formic acid.
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in 0.1% formic acid in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte with 2 mL of methanol or acetonitrile into a clean collection tube. For enhanced recovery, a second elution with 2 mL of methanol containing 0.5% ammonium hydroxide can be performed and combined with the first eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
-
Visualizations
Caption: Troubleshooting workflow for poor recovery of this compound.
Caption: Effect of pH on the liquid-liquid extraction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00220G [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
Overcoming solubility issues of Febuxostat sec-butoxy acid in analytical solvents
Technical Support Center: Febuxostat Sec-Butoxy Acid Analytical Solubility
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address solubility challenges encountered with this compound in analytical solvents.
While specific quantitative solubility data for this compound, an impurity of Febuxostat, is not widely available in published literature, this guide leverages data from the parent compound, Febuxostat, and established principles of analytical chemistry to provide robust troubleshooting strategies.[1] Febuxostat is known to be slightly soluble in water but highly soluble in organic solvents like methanol and acetonitrile.[2]
Frequently Asked Questions (FAQs)
Q1: My this compound standard is not fully dissolving in my initial diluent (e.g., Methanol/Water). What should I do?
A1: Incomplete dissolution is a common issue. Febuxostat itself has low aqueous solubility.[3] The sec-butoxy acid analog, being a carboxylic acid, will have pH-dependent solubility.
-
Initial Steps: Try gentle warming and sonication to aid dissolution.[4] Visually inspect the solution against a dark background to ensure no particulates are present.
-
Increase Organic Content: Increase the proportion of the organic solvent (e.g., methanol or acetonitrile) in your diluent.
-
Try Alternative Solvents: Febuxostat shows good solubility in solvents like DMSO and DMF.[5] A stock solution can be prepared in one of these solvents and then diluted with your mobile phase or a suitable diluent.[5]
-
pH Adjustment: For acidic compounds, increasing the pH of the diluent above the pKa will deprotonate the acid, forming a more soluble salt. Consider preparing stock solutions in a small amount of 0.1N KOH or a basic buffer before diluting.[6]
Q2: I'm seeing my analyte precipitate after diluting the stock solution with the aqueous mobile phase. How can I prevent this?
A2: This indicates that the analyte is "crashing out" of solution when the solvent composition changes to a less favorable one.
-
Co-Solvent Approach: Ensure your mobile phase has sufficient organic content to maintain solubility. The principle of co-solvency involves using a water-miscible organic solvent to reduce the interfacial tension between the aqueous solution and the hydrophobic analyte.[7][8]
-
pH Control: The pH of your final solution is critical.[9] Ensure the pH of your aqueous mobile phase component is buffered to a pH that keeps the analyte ionized and soluble.
-
Dilution Strategy: Instead of a large, single-step dilution, try a serial dilution, ensuring the change in solvent composition at each step is not drastic enough to cause precipitation.
Q3: My analytical results are inconsistent and show poor reproducibility. Could solubility be the cause?
A3: Absolutely. Poor solubility is a frequent cause of inconsistent results.[4] If the analyte is not fully dissolved, the concentration in the injected sample will be variable, leading to poor precision in peak areas and inaccurate quantification. Always ensure complete dissolution before analysis.
Q4: What are the best starting solvents for preparing a stock solution of this compound?
A4: Based on data for Febuxostat, the following solvents are excellent starting points, ordered by increasing solubilizing power:
For maximum solubility, DMSO and DMF are highly effective.[5] However, always consider the compatibility of the stock solvent with your analytical method (e.g., potential for high UV absorbance or incompatibility with the column).
Troubleshooting Guide
Use the following workflow and table to diagnose and resolve solubility issues.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting solubility issues.
Data & Protocols
Table 1: Solubility of Febuxostat in Various Solvents
This table summarizes the known solubility of the parent compound, Febuxostat, which can serve as a guide for selecting solvents for its sec-butoxy acid analog.
| Solvent | Solubility (Mole Fraction at 318.2 K / ~45°C) | Solubility (Approx. mg/mL) | Classification |
| Water | 1.14 x 10⁻⁶[11][12] | < 0.01 | Practically Insoluble |
| Methanol (MeOH) | 3.26 x 10⁻³[11][12] | ~18 | Slightly Soluble |
| Ethanol (EtOH) | 8.37 x 10⁻³[11][12] | ~5[5] | Soluble |
| Acetonitrile (ACN) | - | - | Highly Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | 7.35 x 10⁻³[11][12] | ~10[5] | Freely Soluble |
| Dimethylformamide (DMF) | - | ~30[5] | Freely Soluble |
| Polyethylene Glycol 400 (PEG-400) | 3.06 x 10⁻²[11][12] | - | Very Soluble |
Note: Classifications are based on standard pharmaceutical definitions. Data for mole fraction and mg/mL may come from different sources and experimental conditions.
Experimental Protocol: Determining Analyte Solubility (Shake-Flask Method)
This protocol outlines a standard procedure to experimentally determine the solubility of this compound in a chosen solvent system.
Objective: To determine the saturation solubility of the analyte at a specific temperature.
Materials:
-
This compound
-
Selected analytical solvents (e.g., Methanol, Acetonitrile, buffered mobile phases)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The amount should be more than what is expected to dissolve to ensure a saturated solution.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to shake for a set period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining solid.
-
Sample Collection: Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any fine particulates.
-
Dilution: Accurately dilute the filtered sample with a suitable diluent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of the dissolved analyte.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at that temperature.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Development and evaluation of febuxostat solid dispersion through screening method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. "UV assay method development and validation for febuxostat." [wisdomlib.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. longdom.org [longdom.org]
- 9. chromblog.wordpress.com [chromblog.wordpress.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Method Robustness for Febuxostat Sec-Butoxy Acid Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the robustness testing of analytical methods for Febuxostat sec-butoxy acid, a known related substance of Febuxostat.
Frequently Asked Questions (FAQs)
Q1: What is method robustness in the context of an HPLC analysis?
A1: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters.[1][2] It provides an indication of the method's reliability and suitability for transfer between laboratories or instruments during normal use.[1] Robustness is a critical component of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
Q2: How does robustness differ from ruggedness or intermediate precision?
A2: Robustness involves making small, deliberate changes to the method's internal parameters (e.g., pH, flow rate) within a single laboratory to assess its reliability.[1][2] Ruggedness, a term now more commonly referred to as intermediate precision by the ICH, measures the reproducibility of test results under external variations, such as using different analysts, instruments, or conducting the analysis on different days.[1]
Q3: What typical parameters are varied during a robustness study for a Febuxostat-related substance analysis via RP-HPLC?
A3: For a reverse-phase HPLC (RP-HPLC) method, the most common parameters to intentionally vary for a robustness study include:
-
Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is slightly altered (e.g., ±2%).[6][7]
-
Mobile Phase pH: The pH of the aqueous buffer is adjusted (e.g., ±0.1 or 0.2 units).[7]
-
Flow Rate: The pump flow rate is varied slightly (e.g., ±0.1 mL/min).[6][8]
-
Column Temperature: The temperature of the column oven is adjusted (e.g., ±2°C or ±5°C).[8]
-
Wavelength: The UV detector wavelength may be slightly changed, although this is less common if the wavelength is set at the analyte's λ-max.
Q4: What are the acceptance criteria for a successful robustness test?
A4: The primary goal is to ensure that the method's performance remains acceptable despite minor variations. Acceptance criteria are typically based on the system suitability test (SST) results obtained under each varied condition. Key SST parameters include:
-
Peak Tailing (Asymmetry Factor): Often required to be ≤ 2.0.
-
Theoretical Plates (Column Efficiency): A minimum number is usually specified (e.g., >2000).
-
Resolution (Rs): The separation between the analyte peak (this compound) and adjacent peaks (Febuxostat or other impurities) should remain adequate (e.g., >1.5 or >2.0).
-
Relative Standard Deviation (%RSD): The precision of replicate injections should remain within acceptable limits, typically ≤ 2.0%.[3]
Experimental Protocols & Data
Experimental Workflow for Robustness Testing
The following diagram illustrates the logical workflow for conducting a method robustness study.
Caption: Workflow for a systematic robustness evaluation.
Protocol: Robustness Testing for this compound
1. Objective: To evaluate the robustness of the HPLC method for the analysis of this compound by assessing the impact of small, deliberate variations in chromatographic parameters.
2. Nominal Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm[6]
-
Mobile Phase: Acetonitrile and Phosphate Buffer (pH 4.0) in a 60:40 v/v ratio[9]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 315 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
3. Robustness Parameter Variation: The study is conducted by changing one parameter at a time while keeping others at their nominal values.
Table 1: Robustness Study Parameters and Variations
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |
|---|---|---|---|
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Mobile Phase Ratio (% Acetonitrile) | 60% | 58% | 62% |
| Mobile Phase pH | 4.0 | 3.8 | 4.2 |
| Column Temperature | 30°C | 28°C | 32°C |
4. Procedure:
-
Prepare the mobile phase and standard solutions of Febuxostat and this compound as per the analytical method.
-
Equilibrate the HPLC system with the mobile phase under nominal conditions.
-
Perform a system suitability test by injecting the standard solution in replicate (e.g., n=5) under nominal conditions. Verify that all SST criteria are met.
-
Begin the robustness study by adjusting the first parameter to its lower variation level (e.g., Flow Rate at 0.9 mL/min).
-
Allow the system to re-equilibrate.
-
Inject the standard solution and record the results.
-
Adjust the same parameter to its higher variation level (e.g., Flow Rate at 1.1 mL/min), re-equilibrate, and inject the standard.
-
Return the parameter to its nominal value.
-
Repeat steps 4-8 for all other parameters listed in Table 1.
5. Data Analysis: For each condition, calculate the key SST parameters. Compare these results against the pre-defined acceptance criteria.
Table 2: Example System Suitability Acceptance Criteria
| System Suitability Parameter | Acceptance Criterion |
|---|---|
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| Resolution (Rs) | Rs > 2.0 (between sec-butoxy acid and Febuxostat) |
| %RSD of Peak Area (n=5) | ≤ 2.0% |
Troubleshooting Guide
Q: My retention times are unstable or drifting during the study. What should I check?
A: Unstable retention times are a common issue in HPLC and can be particularly revealing during robustness tests.[10] The cause is often related to the parameter being varied or an underlying system instability.
Caption: Troubleshooting logic for unstable retention times.
-
Checklist:
-
Column Equilibration: Ensure the column is fully equilibrated after any change in mobile phase composition or temperature.[11]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can cause drift. Ensure it is prepared accurately, and for gradient systems, check that the mixer is working correctly.[11] Evaporation of the organic component can also alter composition.
-
Flow Rate Stability: Check the pump pressure for fluctuations, which may indicate air bubbles or a leak.[12] Purge the pump if necessary.
-
Temperature Control: Verify that the column oven is maintaining a stable temperature, as fluctuations can affect retention.[10][11]
-
Q: I'm observing significant peak tailing after changing the mobile phase pH. What does this indicate?
A: This strongly suggests that the mobile phase pH is critical for maintaining good peak shape for this compound. The likely cause is an interaction between the analyte and active sites on the silica packing material. When the pH is not optimal, secondary interactions can occur, leading to tailing. This indicates that the allowable range for pH in the final method should be very narrow.
Q: My system backpressure increased significantly when I lowered the column temperature. Is this normal?
A: Yes, this is expected. Lowering the temperature increases the viscosity of the mobile phase, which in turn increases the system backpressure. Conversely, increasing the temperature will lower the viscosity and backpressure. As long as the pressure remains within the instrument's and column's operating limits, this is a normal observation during a robustness test. However, if the pressure is excessively high, it may indicate a blockage or buffer precipitation.
Q: The resolution between my analyte and an adjacent peak dropped below the acceptance limit when I increased the flow rate. What should I do?
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. scribd.com [scribd.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. database.ich.org [database.ich.org]
- 6. caribjscitech.com [caribjscitech.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 9. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Battle: HPLC vs. UPLC for Febuxostat Impurity Profiling
A comprehensive comparison for researchers and drug development professionals in the quest for faster, more sensitive, and efficient impurity analysis of Febuxostat.
In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. For febuxostat, a selective xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia, rigorous impurity profiling is a critical aspect of quality control.[1][2] High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has promised significant improvements in speed, resolution, and sensitivity.[3] This guide provides an objective comparison of HPLC and UPLC for the impurity profiling of febuxostat, supported by experimental data from various studies.
Performance Face-Off: HPLC vs. UPLC
The primary advantages of UPLC over conventional HPLC stem from its use of smaller particle size columns (typically sub-2 µm), which allows for higher mobile phase linear velocities without sacrificing efficiency.[3] This translates to faster analysis times, increased sample throughput, and reduced solvent consumption, making it a more cost-effective and environmentally friendly option.[3][4]
For febuxostat analysis, UPLC methods have demonstrated significantly shorter run times compared to HPLC methods, often reducing analysis time by a factor of three or more.[3] This is a crucial advantage in a high-throughput quality control environment. Furthermore, the enhanced resolution offered by UPLC allows for better separation of febuxostat from its potential impurities, including those generated during forced degradation studies.[2][4][5][6][7] This superior separation capability is essential for accurate quantification of impurities and for detecting trace-level genotoxic impurities.[8][9]
The increased sensitivity of UPLC, characterized by lower limits of detection (LOD) and quantification (LOQ), is another significant benefit.[8][9][10] This allows for the detection and quantification of impurities at much lower concentrations, which is critical for meeting stringent regulatory requirements.
The following table summarizes the key performance differences between typical HPLC and UPLC methods for febuxostat impurity profiling based on published data.
| Parameter | HPLC | UPLC | Key Advantages of UPLC |
| Analysis Time | Typically longer (e.g., > 10 minutes) | Significantly shorter (e.g., < 7 minutes)[9] | Faster sample throughput, increased efficiency |
| Resolution | Good | Excellent | Better separation of closely eluting impurities |
| Sensitivity (LOD/LOQ) | Higher (less sensitive)[11] | Lower (more sensitive)[8][9][10] | Improved detection of trace impurities |
| Solvent Consumption | Higher | Lower | Reduced cost, more environmentally friendly |
| System Pressure | Lower | Significantly higher | Requires specialized instrumentation |
| Column Particle Size | 3-5 µm | < 2 µm[8][9] | Key to improved speed and resolution |
Experimental Protocols: A Closer Look
Below are representative experimental protocols for both HPLC and UPLC methods for the determination of febuxostat and its related substances. These are based on methodologies reported in the scientific literature and serve as a guide for laboratory implementation.
Representative HPLC Method
A robust RP-HPLC method for the analysis of febuxostat and its impurities can be established using the following parameters:[1]
-
Column: Kromosil C18 (250 x 4.6 mm, 5 µm) or equivalent[1]
-
Mobile Phase A: 0.1% Orthophosphoric acid in water[1]
-
Mobile Phase B: Acetonitrile and Methanol mixture[1]
-
Gradient Elution: A time-programmed gradient is typically employed to achieve optimal separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 315 nm
-
Column Temperature: Ambient
Representative UPLC Method
A rapid and sensitive UPLC method for febuxostat impurity profiling can be developed based on the following conditions:[9]
-
Column: Halo C18 (e.g., 100 x 2.1 mm, 1.8 µm) or equivalent[8][9]
-
Mobile Phase A: 10 mM Monobasic potassium phosphate buffer (pH 2.7)[9]
-
Mobile Phase B: Acetonitrile[9]
-
Gradient Elution: A linear gradient elution is often used for efficient separation.[8][9]
-
Flow Rate: 0.8 mL/min[9]
-
Detection Wavelength: 320 nm[9]
-
Column Temperature: 45°C[10]
Visualizing the Workflow
The process of comparing HPLC and UPLC for febuxostat impurity profiling can be visualized as a structured workflow. This diagram illustrates the key stages, from initial method development and validation to the final comparative analysis.
References
- 1. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 2. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Identi�cation of forced degradation products of Februxostat | Semantic Scholar [semanticscholar.org]
- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
Cross-Validation of Analytical Methods for the Quantification of Febuxostat Sec-Butoxy Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Febuxostat sec-butoxy acid, a known impurity of the active pharmaceutical ingredient Febuxostat. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance data for the most common analytical techniques employed for this purpose: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The quantification of Febuxostat and its impurities, including the sec-butoxy acid, is predominantly achieved through chromatographic techniques. RP-HPLC is a widely used method for routine quality control due to its cost-effectiveness and reliability.[1][2] For higher sensitivity and selectivity, especially in complex matrices like plasma, LC-MS/MS methods are preferred.
The following table summarizes the key performance parameters of different analytical methods used for the analysis of Febuxostat and its related substances. While specific data for this compound is limited, the data for "related substances" provides a strong indication of the method's capabilities for quantifying this impurity.
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | LC-MS/MS Method |
| Analyte(s) | Febuxostat and related substances (including sec-butoxy acid) | Febuxostat and related substances | Febuxostat |
| Linearity Range | 0.15 - 1.125 µg/mL (for related substances)[1] | 20 - 70 ppm (for Febuxostat) | 1.00 - 8000.00 ng/mL[3] |
| Correlation Coefficient (r²) | 0.999 - 0.9997[1] | > 0.999 | ≥ 0.9850[3] |
| Limit of Detection (LOD) | Low values reported (specifics not provided)[1] | 0.055 (units not specified) | Not explicitly stated for impurities |
| Limit of Quantification (LOQ) | Low values reported (specifics not provided)[1] | Not specified | Not explicitly stated for impurities |
| Accuracy (% Recovery) | High recovery values reported[1] | 98.0 - 102% | 97.33 - 103.19%[3] |
| Precision (%RSD) | Not specified | Well within satisfactory range | Intra-day: 2.64 - 3.88%; Inter-day: 2.76 - 8.44%[3] |
Experimental Protocols
RP-HPLC Method for Febuxostat and Related Substances
This method is suitable for the quantification of Febuxostat and its impurities, including sec-butoxy acid, in bulk drug and pharmaceutical formulations.
-
Instrumentation: A robust reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a UV detector.
-
Mobile Phase: A mixture of 0.1% ortho-phosphoric acid and a combination of methanol and acetonitrile.[1] Another reported mobile phase is a 25:75 (v/v) mixture of acetonitrile and methanol.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at 315 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration.
-
For tablet dosage forms, weigh and finely powder a set number of tablets. An amount of powder equivalent to a single dose is then dissolved in the mobile phase.
-
The solution is typically sonicated to ensure complete dissolution and then filtered through a 0.45 µm filter before injection.
-
LC-MS/MS Method for Febuxostat in Human Plasma
This method is highly sensitive and selective, making it ideal for bioequivalence and pharmacokinetic studies where low concentrations of the analyte are expected. While the described method is for Febuxostat, a similar approach can be adapted for its metabolites and impurities.
-
Instrumentation: A liquid chromatography system coupled with a triple quadrupole tandem mass spectrometer.
-
Column: Ascentis Express C18 (50x4.6 mm, 3.5 µm).[3]
-
Mobile Phase: A mixture of 10 mM Ammonium formate and Acetonitrile (20:80 v/v).[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Ionization Mode: Multiple Reaction Monitoring (MRM) in positive mode.[3]
-
Transitions:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of plasma, add the internal standard.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
Method Validation Workflow
The validation of analytical methods is a critical step to ensure the reliability of the generated data. The following diagram illustrates a typical workflow for the cross-validation of analytical methods for quantifying pharmaceutical impurities.
Caption: General workflow for the cross-validation of analytical methods.
References
Comparative Stability Analysis: Febuxostat and its Sec-Butoxy Acid Metabolite
A detailed guide for researchers and drug development professionals on the stability profiles of Febuxostat and its sec-butoxy acid impurity, including comprehensive experimental data and protocols.
This guide provides a comparative overview of the stability of febuxostat and its known impurity, febuxostat sec-butoxy acid. While extensive stability data is available for the parent drug, febuxostat, under various stress conditions, there is a notable lack of publicly available experimental data on the forced degradation and stability of this compound. This document summarizes the known stability profile of febuxostat based on published studies and outlines the standard experimental protocols used for such analyses.
Data Presentation: Stability of Febuxostat Under Stress Conditions
Forced degradation studies are crucial in the development of pharmaceuticals to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes the degradation behavior of febuxostat when subjected to various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
| Stress Condition | Reagent/Method | Observed Degradation of Febuxostat | Reference |
| Acidic Hydrolysis | 1N HCl at 60°C for 2 hours | Significant degradation (e.g., 21.12% total degradation with formation of four degradation products) | [1] |
| Febuxostat is highly sensitive to acidic conditions. | [2][3] | ||
| Alkaline Hydrolysis | 1N NaOH | Resistant to degradation. | [1][2] |
| Exhibited significant degradation under alkaline hydrolytic conditions in another study. | [4] | ||
| Oxidative Degradation | Hydrogen Peroxide | Less sensitive to oxidation compared to acidic conditions, but degradation is observed. | [2][3] |
| Significant degradation under oxidative conditions. | [4] | ||
| Thermal Degradation | Solid drug at 50°C for 60 days | Largely stable. | [1] |
| Very resistant to thermal degradation. | [2] | ||
| Photolytic Degradation | Exposure to sunlight (60,000–70,000 lux) for 2 days | Largely stable. | [1] |
| Very resistant to photolytic degradation. | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the stability assessment of febuxostat. These protocols are representative of the standard procedures used in forced degradation studies.
1. Forced Degradation (Stress) Studies
-
Acidic Hydrolysis:
-
300 mg of febuxostat is dissolved in 1N Hydrochloric Acid.
-
The solution is refluxed at 60°C for 2 hours.
-
After the specified time, the solution is cooled to room temperature.
-
The solution is neutralized with an appropriate base (e.g., 1N NaOH).
-
The final volume is made up with a suitable diluent (e.g., methanol or a mobile phase mixture).
-
The sample is then analyzed by a stability-indicating HPLC method.[1]
-
-
Alkaline Hydrolysis:
-
A solution of febuxostat is prepared in 1N Sodium Hydroxide.
-
The experimental conditions (temperature, duration) are applied as per the acid hydrolysis protocol or as deemed appropriate.
-
The solution is cooled and neutralized with an appropriate acid (e.g., 1N HCl).
-
The final volume is adjusted, and the sample is subjected to HPLC analysis.[2]
-
-
Oxidative Degradation:
-
Febuxostat is treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
The solution is kept at room temperature or under controlled temperature conditions for a specified period.
-
The sample is then diluted to a suitable concentration for HPLC analysis.[3]
-
-
Thermal Degradation:
-
A sample of solid febuxostat is placed in a hot air oven at a specified temperature (e.g., 50°C) for an extended period (e.g., 60 days).[1]
-
After the exposure period, the sample is dissolved in a suitable solvent.
-
The solution is then analyzed by HPLC to assess for any degradation.
-
-
Photolytic Degradation:
-
A sample of febuxostat (in solid state or in solution) is exposed to a light source providing a specified illumination (e.g., sunlight at 60,000–70,000 lux) for a defined duration (e.g., 2 days).[1]
-
A control sample is kept in the dark under the same temperature conditions.
-
After exposure, the samples are prepared for HPLC analysis.
-
2. Analytical Method for Stability Assessment
A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically employed for the analysis of stressed samples.
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., Agilent C18, 250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of a buffer (e.g., 15 mM ammonium acetate buffer, pH 4.8) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 30:70 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 315 nm.[3]
-
Column Temperature: Ambient.[3]
-
-
Method Validation: The analytical method is validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure it is suitable for its intended purpose.[3]
Mandatory Visualization
The following diagrams illustrate the general workflow for conducting forced degradation studies and the metabolic pathway of febuxostat.
Caption: Workflow for Forced Degradation Studies of Febuxostat.
Caption: Simplified Metabolic and Impurity Pathway of Febuxostat.
References
Determining the Relative Response Factor of Febuxostat sec-Butoxy Acid: A Comparative Guide
In the quality control of Febuxostat, an active pharmaceutical ingredient (API), it is crucial to accurately quantify any impurities. One such process-related impurity is Febuxostat sec-butoxy acid, an isomer of Febuxostat.[1] The accurate determination of this and other impurities is essential for ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the methodology for determining the Relative Response Factor (RRF) of this compound with respect to Febuxostat using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used analytical technique for this purpose.[2][3][4][5][6]
Experimental Protocol: RRF Determination by Slope Method
The following protocol outlines the steps to determine the RRF of this compound relative to Febuxostat using the slope method, which is a reliable approach recommended for its accuracy.[7][9]
1. Materials and Reagents:
-
Febuxostat Reference Standard (RS)
-
This compound impurity
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid (AR grade)
-
Water (HPLC grade)
2. Chromatographic Conditions: An RP-HPLC method is employed for the separation and quantification of Febuxostat and its impurities.[2] The following conditions are based on established methods for Febuxostat analysis:[2][3]
| Parameter | Condition |
| Column | Kromosil C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A mixture of 0.1% ortho-phosphoric acid in water and a mixture of methanol and acetonitrile.[2] |
| Flow Rate | 1.0 mL/min |
| Detector Wavelength | 315 nm[6] |
| Injection Volume | 20 µL[6] |
| Column Temperature | Ambient |
3. Preparation of Standard Solutions:
-
Febuxostat Stock Solution (A): Accurately weigh and dissolve about 25 mg of Febuxostat RS in a 25 mL volumetric flask with a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a concentration of 1000 µg/mL.
-
This compound Stock Solution (B): Accurately weigh and dissolve about 25 mg of this compound in a 25 mL volumetric flask with the diluent to obtain a concentration of 1000 µg/mL.
4. Preparation of Linearity Solutions:
-
Prepare a series of at least five calibration standards for both Febuxostat and this compound by diluting the respective stock solutions (A and B) to cover a range from the limit of quantification (LOQ) to 150% of the specification limit for the impurity. A typical range could be 0.1 to 1.5 µg/mL.
5. Data Collection and Analysis:
-
Inject each linearity solution in triplicate into the HPLC system.
-
Record the peak area for each analyte at each concentration level.
-
Plot a calibration curve of peak area versus concentration for both Febuxostat and this compound.
-
Determine the slope of the regression line for each compound.
6. Calculation of Relative Response Factor (RRF): The RRF is calculated using the following formula:
RRF = (Slope of Febuxostat) / (Slope of this compound)
Data Presentation
The following table summarizes the hypothetical data that would be obtained from the linearity study to determine the RRF.
| Analyte | Concentration (µg/mL) | Mean Peak Area (n=3) |
| Febuxostat | 0.1 | 1200 |
| 0.25 | 3000 | |
| 0.5 | 6000 | |
| 1.0 | 12000 | |
| 1.5 | 18000 | |
| This compound | 0.1 | 1100 |
| 0.25 | 2750 | |
| 0.5 | 5500 | |
| 1.0 | 11000 | |
| 1.5 | 16500 |
Calculated Slopes and RRF:
| Analyte | Slope of Calibration Curve |
| Febuxostat | 12000 |
| This compound | 11000 |
| Relative Response Factor (RRF) | 1.09 |
This hypothetical RRF value of 1.09 indicates that this compound has a slightly lower response than Febuxostat under these chromatographic conditions.
Experimental Workflow
The following diagram illustrates the workflow for the determination of the Relative Response Factor.
Caption: Workflow for RRF Determination.
This structured approach ensures the accurate and reliable determination of the Relative Response Factor for this compound, which is critical for the precise quantification of this impurity in Febuxostat drug substance and finished products. The use of a well-defined analytical method and adherence to established guidelines are paramount for ensuring the quality and safety of pharmaceutical products.
References
- 1. veeprho.com [veeprho.com]
- 2. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. ijcrt.org [ijcrt.org]
- 5. ijrpr.com [ijrpr.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. veeprho.com [veeprho.com]
- 9. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Analytical Methods for Febuxostat Sec-Butoxy Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Febuxostat and its related substances, with a focus on the sec-butoxy acid impurity. While direct inter-laboratory comparison data is not publicly available, this document synthesizes information from various validated methods to offer a baseline for performance evaluation. The methods discussed include Ultraviolet (UV) Spectroscopy, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. The following tables summarize the performance characteristics of different analytical techniques used for Febuxostat analysis.
Table 1: Comparison of UV Spectroscopy Methods for Febuxostat Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | Dimethylformamide (DMF) | Methanol | 0.1N KOH |
| λmax | 317 nm[1] | 315 nm[2][3] | 287 nm |
| Linearity Range | 2-10 µg/mL[1] | 0.2-15 µg/mL[2] | 2-10 µg/mL |
| Correlation Coefficient (R²) | > 0.999[1] | 0.9999[2] | 1 |
| LOD | Not Reported | 0.1743 µg/mL[2] | Not Reported |
| LOQ | Not Reported | 0.5281 µg/mL[2][3] | Not Reported |
Table 2: Comparison of RP-HPLC Methods for Febuxostat Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zodiac C18 (250x4.6mm, 5µ)[4] | Inertsil C18[5] | Grace C18 (250mmx4.6ID, 5µ)[6] |
| Mobile Phase | Acetonitrile:Methanol (85:15 v/v)[4] | Acetonitrile:Methanol (25:75)[5] | Methanol:10mM KH₂PO₄ Buffer pH 6.8 (70:30)[6] |
| Flow Rate | 1.1 mL/min[4] | 1.0 mL/min[5] | 0.8 mL/min[6] |
| Detection | UV at 218 nm[4] | UV at 315 nm[5] | UV at 315 nm[6] |
| Linearity Range | 40-100 µg/mL[4] | 20-70 ppm[5] | 10-50 µg/mL[6] |
| Correlation Coefficient (R²) | 0.9991[4] | > 0.999[5] | Not Reported |
| Retention Time | 4.87 min[4] | 2.922 min[5] | 7.08 min[6] |
| Accuracy (% Recovery) | 98.00-100.86%[4] | 98.0-102%[5] | 99.72%[6] |
| Intra-day Precision (%RSD) | Not Reported | Not Reported | 0.13%[6] |
| Inter-day Precision (%RSD) | Not Reported | Not Reported | 0.35%[6] |
| LOD | 0.5 µg/mL[4] | 0.055 (units not specified)[5] | Not Reported |
| LOQ | 1.5 µg/mL[4] | Not Reported | Not Reported |
Table 3: Comparison of LC-MS/MS Methods for Febuxostat Analysis in Human Plasma
| Parameter | Method 1 | Method 2 |
| Column | Ascentis Express C18 (50x4.6mm, 3.5µ)[7] | Hypurity C18 (100mmx4.6mm, 5µ)[8] |
| Mobile Phase | 10mM Ammonium formate:Acetonitrile (20:80 v/v)[7] | Not specified, isocratic conditions[8] |
| Flow Rate | 0.8 mL/min[7] | Not Reported |
| Ionization Mode | Positive MRM[7] | Negative MRM[8] |
| Linearity Range | 1.00-8000.00 ng/mL[7] | 0.05-6.00 µg/mL[8] |
| Correlation Coefficient (R²) | ≥ 0.9850[7] | Not Reported |
| Intra-day Precision (%RSD) | 2.64-3.88%[7] | ≤ 7.1%[8] |
| Inter-day Precision (%RSD) | 2.76-8.44%[7] | ≤ 7.1%[8] |
| Accuracy | 97.33-99.05% and 100.30-103.19%[7] | Not Reported |
| LOD | Not Reported | 0.0025 µg/mL[8] |
| LOQ | Not Reported | 0.05 µg/mL[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical results. The following sections outline the experimental protocols for the key methods cited.
UV Spectrophotometry
UV spectrophotometry offers a simple and cost-effective method for the quantification of Febuxostat in bulk and pharmaceutical formulations.[2][3]
-
Instrumentation: A double beam UV-Vis spectrophotometer.
-
Solvent: Methanol is commonly used as a solvent due to the high solubility of Febuxostat.[2][3] Other solvents like Dimethylformamide (DMF) and 0.1N KOH have also been reported.[1][9]
-
Wavelength of Maximum Absorbance (λmax): Febuxostat exhibits a λmax at approximately 315 nm in methanol.[2][3]
-
Standard Preparation: A standard stock solution of Febuxostat is prepared in the chosen solvent and serially diluted to create a series of concentrations for the calibration curve.
-
Sample Preparation: For pharmaceutical formulations, a number of tablets are weighed, crushed, and a quantity of powder equivalent to a specific amount of Febuxostat is dissolved in the solvent, followed by sonication and filtration.[6]
-
Analysis: The absorbance of the standard and sample solutions is measured at the λmax against a solvent blank. The concentration of Febuxostat in the sample is determined using the calibration curve.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the separation, identification, and quantification of Febuxostat and its related substances due to its high resolution and sensitivity.[10]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column is typically used for the separation.[4][5][6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed in isocratic mode.[6][10]
-
Flow Rate: The flow rate is generally maintained around 1.0 mL/min.[5]
-
Detection: UV detection is performed at the λmax of Febuxostat, which is around 315 nm.[5][6]
-
Sample Preparation: Similar to UV spectrophotometry, samples are prepared by dissolving the drug substance or crushed tablets in a suitable solvent, followed by sonication and filtration.
-
Analysis: The prepared sample is injected into the HPLC system, and the peak area of Febuxostat is measured. Quantification is performed using a calibration curve generated from standard solutions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the analysis of Febuxostat and its metabolites in complex biological matrices like human plasma.[7] It is also a powerful tool for the identification and characterization of impurities, including the sec-butoxy acid analog.[11]
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation: For plasma samples, a liquid-liquid extraction or protein precipitation step is typically required to remove interferences.[7]
-
Chromatographic Conditions: Similar to RP-HPLC, a C18 column with a gradient or isocratic elution using a mixture of an aqueous buffer and an organic solvent is used.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which enhances selectivity and sensitivity.[7] Specific precursor-to-product ion transitions for Febuxostat and its sec-butoxy acid impurity are monitored.
-
Internal Standard: An isotopically labeled internal standard (e.g., Febuxostat-d7) is often used to improve the accuracy and precision of the quantification.[7]
Visualizing the Analytical Workflow and Metabolic Pathway
To better understand the processes involved, the following diagrams illustrate a typical analytical workflow and the metabolic pathway of Febuxostat.
Caption: General experimental workflow for the analysis of Febuxostat and its impurities.
Caption: Simplified metabolic pathway of Febuxostat.[12][13][14]
Concluding Remarks
The choice of an analytical method for Febuxostat and its sec-butoxy acid impurity is a critical decision in drug development and quality control. UV spectroscopy is a straightforward and economical option for routine analysis of the bulk drug and simple formulations. RP-HPLC offers enhanced selectivity and is suitable for the simultaneous determination of Febuxostat and its impurities in various matrices. For bioanalytical studies and the definitive identification and quantification of trace-level impurities like Febuxostat sec-butoxy acid, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice. The data and protocols presented in this guide are intended to assist researchers in selecting and implementing the most appropriate analytical strategy for their specific needs.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccesspub.org [openaccesspub.org]
- 9. "UV assay method development and validation for febuxostat." [wisdomlib.org]
- 10. ijrpr.com [ijrpr.com]
- 11. Study of impurity carryover and impurity profile in Febuxostat drug substance by LC-MS/MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Benchmarking Febuxostat sec-butoxy acid: A Comparative Guide to Known Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Febuxostat sec-butoxy acid and other known impurities of Febuxostat. The information presented herein is intended to assist researchers and drug development professionals in the identification, quantification, and control of these impurities. While direct comparative studies on the performance and biological activity of these impurities are limited in publicly available literature, this guide offers a comprehensive summary of analytical methodologies and available data to facilitate internal benchmarking studies.
Introduction to Febuxostat and its Impurities
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia in patients with gout.[1] During its synthesis, formulation, and storage, various process-related and degradation impurities can arise.[2] The presence of these impurities, even in trace amounts, can impact the safety and efficacy of the final drug product.[3] Therefore, rigorous analytical monitoring and control are crucial.
Among the known impurities is this compound, a positional isomer of Febuxostat. This guide will focus on comparing this impurity with other significant related substances of Febuxostat.
Analytical Methodologies for Impurity Profiling
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely adopted analytical technique for the separation and quantification of Febuxostat and its related substances.[4] The selection of the stationary phase, mobile phase composition, and detector wavelength are critical for achieving optimal separation and sensitivity.
Table 1: Summary of RP-HPLC Methods for Febuxostat Impurity Analysis
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Kromosil C18 | 0.1% Orthophosphoric acid, Methanol, and Acetonitrile | Not Specified | Not Specified | [4] |
| Nucleosil C18 (250 x 4.6mm, 5µm) | 10 mM Ammonium acetate buffer (pH 4.0 with 0.2% triethylamine) and Acetonitrile (15:85, v/v) | 1.2 | 275 | [5] |
| Grace C18 (250mm x 4.6ID, 5 micron) | Methanol and 10mM Potassium Di-Hydrogen Phosphate Buffer pH 6.8 (70:30) | 0.8 | 315 | [6] |
| C18 (Grace) column (4.6×250 mm, 5 µm) | Methanol and Water (90:10) with 0.05% OPA | 1.0 | 315 | [7] |
| Zorbax RRHD eclipse plus C18 (100 mm x 2.1 mm, 1.8 µm) | Trifluoroacetic acid, Acetonitrile, and Water (gradient elution) | Not Specified | Not Specified | [8] |
Comparative Data of Known Febuxostat Impurities
Table 2: List of Known Febuxostat Impurities
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Comments |
| Febuxostat | C₁₆H₁₆N₂O₃S | 316.37 | Active Pharmaceutical Ingredient |
| This compound | C₁₆H₁₆N₂O₃S | 316.37 | Positional isomer of Febuxostat |
| Febuxostat Amide Impurity | C₁₆H₁₈N₂O₄S | 334.39 | Process-related impurity |
| Febuxostat Acid Impurity | Not Specified | Not Specified | Degradation product |
| Febuxostat tert-butoxy Acid | C₁₆H₁₆N₂O₃S | 316.37 | Positional isomer of Febuxostat |
| ECI Impurity | Not Specified | Not Specified | Mentioned as a significant impurity[4] |
| Febuxostat Bromo Impurity | C₁₅H₁₆BrNO₃S | 370.26 | Process-related impurity |
| Febuxostat Dithioamide impurity | C₁₂H₁₆N₂OS₂ | 268.40 | Process-related impurity |
| Febuxostat Isopropyl Isomer Ethyl Ester | C₁₇H₁₈N₂O₃S | 330.40 | Process-related impurity |
Note: The retention times for these impurities can vary significantly depending on the specific HPLC method used.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of Febuxostat and its impurities based on the referenced literature. Researchers should validate the specific method for their intended use.
1. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Febuxostat reference standard and each impurity standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the test sample (e.g., drug substance or formulation) in the diluent to achieve a target concentration of Febuxostat.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. Gradient or isocratic elution can be employed.
-
Flow Rate: Typically in the range of 0.8 - 1.2 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection: UV detection at a wavelength where Febuxostat and its impurities have significant absorbance (e.g., 275 nm or 315 nm).
3. Data Analysis:
-
Identify the peaks of Febuxostat and its impurities in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Calculate the amount of each impurity using an external standard method, taking into account the response factors if they are known to be different.
Visualizing Experimental and Logical Relationships
To aid in the understanding of the analytical workflow and the potential origin of impurities, the following diagrams are provided.
References
- 1. pharmtech.com [pharmtech.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Febuxostat Sec-Butoxy Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the accurate and precise quantification of febuxostat sec-butoxy acid, a known process-related impurity of the gout medication febuxostat. The determination of this and other impurities is critical for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API) and its finished dosage forms. This document summarizes key performance data from validated methods and provides detailed experimental protocols to assist researchers in selecting and implementing appropriate analytical strategies.
Introduction to Febuxostat and its Impurities
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the management of hyperuricemia in patients with gout. During its synthesis and storage, several related substances, including this compound, can arise. Regulatory bodies require the monitoring and control of these impurities to ensure the safety and quality of the final drug product. Accurate and precise analytical methods are therefore essential for their quantification.
Analytical Methodologies for this compound Quantification
The primary analytical techniques for the quantification of this compound are chromatographic methods, particularly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods offer the necessary selectivity and sensitivity to separate and quantify this impurity from febuxostat and other related substances.
Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the analysis of pharmaceutical impurities. A validated RP-HPLC method has been reported for the estimation of febuxostat and its related substances, including the secondary-butoxy acid impurity.[1]
Data Presentation: Performance Characteristics of the RP-HPLC Method
| Parameter | Performance Data | Reference |
| Analyte | Febuxostat Related Substances (including sec-butoxy acid) | [1] |
| Linearity Range | 0.15 - 1.125 µg/mL | [1] |
| Correlation Coefficient (r²) | 0.999 - 0.9997 | [1] |
| Accuracy (Recovery) | High recovery values affirmed | [1] |
| Precision | High precision illustrated by recovery studies | [1] |
Experimental Protocol: RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Kromosil C18 (250mm × 4.6mm, 5µm).[1]
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% ortho-phosphoric acid in water) and Mobile Phase B (a mixture of methanol and acetonitrile).[1]
-
Flow Rate: Not explicitly stated for the impurity, but typically around 1.0 mL/min for similar analyses.
-
Detection Wavelength: Not explicitly stated for the impurity, but 315 nm is commonly used for febuxostat and its related compounds.
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
Workflow for RP-HPLC Analysis
Caption: RP-HPLC analytical workflow.
Method 2: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that offers higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. A UPLC method has been developed for the determination of genotoxic impurities in febuxostat, including the sec-butyl impurity.[2]
Data Presentation: Performance Characteristics of the UPLC Method
| Parameter | Performance Data | Reference |
| Analyte | Sec-butyl impurity | [2] |
| Limit of Detection (LOD) | < 0.1 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.3 µg/mL | [2] |
Experimental Protocol: UPLC Method
-
Instrumentation: A UPLC system, likely coupled with a UV or mass spectrometry detector.
-
Column: A sub-2 µm particle size column, for example, a Zorbax RRHD Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase: A gradient elution using trifluoroacetic acid, acetonitrile, and water.[2]
-
Flow Rate: Not specified.
-
Detection: UV or Mass Spectrometry.
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for analytical method validation.
Comparison of Methods
| Feature | RP-HPLC | UPLC |
| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Similar to HPLC but uses smaller particle size columns for higher efficiency. |
| Speed | Longer run times. | Faster analysis times. |
| Sensitivity | Generally lower than UPLC. | Higher sensitivity, allowing for lower detection limits. |
| Resolution | Good, but may be limited for complex mixtures. | Superior resolution of closely eluting peaks. |
| Solvent Consumption | Higher. | Lower. |
| System Pressure | Lower. | Significantly higher. |
Alternative Methodologies
While chromatographic techniques are the most reported for the quantification of this compound, other methods could potentially be developed and validated. These might include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique would offer the highest sensitivity and selectivity, making it ideal for the detection of trace-level impurities.
-
Capillary Electrophoresis (CE): CE could provide an alternative separation mechanism and may be advantageous in terms of sample volume and reagent consumption.
Currently, there is a lack of published, validated non-chromatographic methods specifically for the quantification of this compound.
Conclusion
Both RP-HPLC and UPLC are suitable and validated methods for the quantification of this compound in pharmaceutical samples. The choice between the two will depend on the specific requirements of the laboratory, including the need for high throughput, sensitivity, and available instrumentation. The UPLC method offers advantages in terms of speed and sensitivity, which may be critical for the analysis of genotoxic impurities at very low levels. The RP-HPLC method, being more conventional, is robust and widely available. For all methods, proper validation according to ICH guidelines is essential to ensure reliable and accurate results for the quality control of febuxostat.
References
Navigating Purity: A Comparative Guide to Analytical Methods for Febuxostat Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Febuxostat is paramount. This guide provides a comparative analysis of the linearity and range of analytical methods for Febuxostat's sec-butoxy acid impurity and other related substances. Detailed experimental protocols and visual workflows are presented to support robust analytical method validation.
Febuxostat, a non-purine selective inhibitor of xanthine oxidase, is a cornerstone in the management of hyperuricemia and gout. During its synthesis, several process-related impurities can arise, including the sec-butoxy acid impurity. The diligent monitoring and control of these impurities are critical for the safety and efficacy of the final drug product. This guide focuses on the validation of analytical methods, specifically the linearity and range, for the quantitation of these impurities.
Performance Comparison of Analytical Methods
The following table summarizes the linearity and range of a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for Febuxostat and its key impurities. This data is essential for comparing the method's suitability for quantifying these specific analytes.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Slope | Y-Intercept |
| Febuxostat sec-butoxy acid Impurity | 0.15 - 1.125 | 0.9995 | 44199046 | 10.9078 |
| Febuxostat | 0.15 - 1.125 | 0.9996 | 58338224 | 87.8673 |
| Amide Impurity | 0.15 - 1.125 | 0.9998 | 44403878 | 760.8283 |
| Acid Impurity | 0.15 - 1.125 | 0.9996 | 57541021 | -170.3216 |
| Tertiary-butoxy acid Impurity | 0.15 - 1.125 | 0.9988 | 51041978 | 420.1510 |
| ECI Impurity | 0.15 - 1.125 | 0.9995 | 65625134 | -60.5189 |
Table 1: Linearity and Range Data for Febuxostat and its Impurities by a Validated RP-HPLC Method.[1]
The data demonstrates that the RP-HPLC method exhibits excellent linearity for the this compound impurity and other related substances over the specified concentration range, as indicated by the high correlation coefficients.
Experimental Protocol: Determining Linearity and Range
This section details the experimental methodology for establishing the linearity and range of the analytical method for the this compound impurity.
Objective: To demonstrate the linear relationship between the concentration of the this compound impurity and the analytical method's response over a defined range.
Materials:
-
This compound reference standard
-
Febuxostat API (for specificity assessment)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid (AR grade)
-
Purified water (Milli-Q or equivalent)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: Kromosil C18 (or equivalent)[1]
-
Mobile Phase A: 0.1% Ortho-phosphoric acid in water[1]
-
Mobile Phase B: A mixture of methanol and acetonitrile (e.g., 85:15 v/v)[1]
-
Gradient Program: Optimized to achieve separation of all impurities.
-
Flow Rate: As per the validated method.
-
Column Temperature: Ambient or as specified in the method.
-
Detection Wavelength: As per the validated method.
-
Injection Volume: As per the validated method.
Procedure:
-
Preparation of Stock Solution: Accurately weigh a suitable amount of the this compound reference standard and dissolve it in a known volume of diluent (typically the mobile phase or a mixture of acetonitrile and water) to obtain a stock solution of a specific concentration.
-
Preparation of Linearity Solutions: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the desired range (e.g., from the Limit of Quantification (LOQ) to 150% of the expected impurity level). A typical range for impurities is 0.15 to 1.125 µg/mL.[1]
-
Chromatographic Analysis: Inject each linearity solution into the HPLC system in triplicate.
-
Data Analysis:
-
Record the peak area response for the this compound impurity in each chromatogram.
-
Plot a graph of the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²). An r² value of ≥ 0.999 is generally considered acceptable.[1]
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for determining the linearity and range of the analytical method.
Caption: Experimental workflow for linearity and range determination.
By following this structured approach, researchers can robustly validate their analytical methods for the determination of this compound and other impurities, ensuring the quality and safety of the final pharmaceutical product. The provided data and protocols offer a solid foundation for establishing reliable and accurate analytical procedures in a drug development setting.
References
Navigating the Analytical Maze: A Comparative Guide to the Specificity and Selectivity of Assays for Febuxostat's Sec-Butoxy Acid Impurity
For researchers, scientists, and drug development professionals, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of analytical methods for detecting and quantifying the sec-butoxy acid impurity in Febuxostat, a potent xanthine oxidase inhibitor. Understanding the specificity and selectivity of these assays is critical for accurate impurity profiling and ensuring the safety and efficacy of the final drug product.
Febuxostat sec-butoxy acid, also known as Febuxostat 2-Butyl Isomer, is a known process-related impurity that can arise during the synthesis of Febuxostat. Its structural similarity to the parent drug necessitates the use of highly specific and selective analytical methods to ensure its effective separation and quantification. This guide delves into the experimental protocols and performance data of a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of resolving Febuxostat from its sec-butoxy acid impurity and other related substances.
Unraveling the Synthesis: The Origin of Sec-Butoxy Acid Impurity
The presence of the sec-butoxy acid impurity is a consequence of the synthetic route employed for Febuxostat. Understanding this pathway is crucial for developing effective analytical control strategies. The diagram below illustrates a potential point in the synthesis where this impurity may be introduced.
Safety Operating Guide
Proper Disposal of Febuxostat Sec-Butoxy Acid in a Laboratory Setting
For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. The following guidelines provide a comprehensive overview for the safe handling and disposal of Febuxostat sec-butoxy acid, a research chemical and impurity of the drug Febuxostat. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound should be managed as a hazardous chemical waste.[1][2][3][4][5] The disposal process involves careful segregation, labeling, and coordination with certified hazardous waste disposal services.
Summary of Key Chemical Data
For quick reference, the table below summarizes the available data for this compound and its parent compound, Febuxostat. Researchers should note that comprehensive toxicological and environmental hazard data for this compound is limited. Therefore, treating it with a high degree of caution is imperative.
| Property | This compound | Febuxostat (Parent Compound) | Data Source(s) |
| CAS Number | 1335202-59-9 | 144060-53-7 | [6][7] |
| Molecular Formula | C16H16N2O3S | C16H16N2O3S | [7] |
| Molecular Weight | 316.37 g/mol | 316.37 g/mol | [7] |
| Appearance | No data available | White or off-white solid | [8] |
| Water Solubility | No data available | Practically insoluble | [8] |
| Melting Point | No data available | 207 - 211 °C | [8] |
| Disposal Recommendation | Offer to a licensed hazardous material disposal company.[9][10] | Dispose of contents/container to an appropriate treatment and disposal facility.[8] | [8][9][10] |
Experimental Waste Disposal Protocol
The following step-by-step procedure outlines the proper disposal of this compound waste generated during research activities. This protocol is designed to be integrated into standard laboratory operating procedures.
1. Waste Segregation and Collection:
-
Initial Segregation: At the point of generation, segregate waste containing this compound from other waste streams.
-
Waste Categories:
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and absorbent materials used for spill cleanup.
-
Liquid Waste: Solutions containing this compound, including reaction mixtures and rinsing solutions from initial container cleaning.
-
Sharps Waste: Contaminated needles, syringes, and glassware.
-
-
Container Selection: Use chemically compatible, leak-proof containers for waste collection.[1][5] For liquid waste, secondary containment is recommended to mitigate spills.[1][5]
2. Waste Container Labeling:
-
Labeling: Immediately label all waste containers with a "Hazardous Waste" label.[1][4]
-
Content Identification: Clearly write the full chemical name, "this compound," and list any other chemical constituents in the waste container.[4] Avoid using abbreviations or chemical formulas.
3. Storage of Hazardous Waste:
-
Storage Location: Store waste containers in a designated and secure area, away from incompatible materials.[5]
-
Container Management: Keep waste containers closed at all times, except when adding waste.[1][4][5]
4. Disposal of Empty Containers:
-
Initial Cleaning: The first rinse of an empty container that held this compound must be collected as hazardous waste.[1][4]
-
Triple Rinsing: For complete decontamination, triple-rinse the container with a suitable solvent.[2][4] Collect all rinsate as hazardous waste.
-
Final Disposal: After triple rinsing and air-drying, deface or remove the original label.[1][2] The clean, empty container can then be disposed of in the appropriate laboratory glass or solid waste stream.[1][2]
5. Scheduling Waste Pickup:
-
Contact EHS: Once a waste container is full or has been in storage for a designated period (as per institutional policy), contact your Environmental Health and Safety department to schedule a waste pickup.[1]
-
Licensed Disposal: Your institution's EHS department will arrange for the final disposal of the hazardous waste through a licensed hazardous material disposal company.[9][10] This may involve incineration with appropriate emission controls.[9][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

